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  • Product: 2-Amino-1-cyclopentylethanol
  • CAS: 72799-58-7

Core Science & Biosynthesis

Foundational

2-Amino-1-cyclopentylethanol CAS 72799-58-7 properties

This guide details the technical profile, synthesis, and applications of 2-Amino-1-cyclopentylethanol (CAS 72799-58-7) . It is designed for researchers requiring a rigorous, self-validating reference for incorporating th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and applications of 2-Amino-1-cyclopentylethanol (CAS 72799-58-7) . It is designed for researchers requiring a rigorous, self-validating reference for incorporating this alicyclic scaffold into drug discovery workflows.

A Versatile Alicyclic Scaffold for Medicinal Chemistry

Executive Summary

2-Amino-1-cyclopentylethanol (CAS 72799-58-7) is a critical vicinal amino alcohol intermediate characterized by a lipophilic cyclopentyl ring adjacent to a polar amino-ethanol core. Unlike its phenyl analog (2-amino-1-phenylethanol), this compound offers a high fraction of sp³-hybridized carbons (


), improving solubility and metabolic stability in drug candidates. It serves as a primary building block for 

-adrenergic receptor antagonists
, chiral auxiliaries , and heterocyclic synthesis (e.g., oxazolidinones).

Chemical Identity & Physicochemical Profile

PropertyData
CAS Number 72799-58-7
IUPAC Name 2-Amino-1-cyclopentylethan-1-ol
Synonyms

-(Aminomethyl)cyclopentanemethanol; 1-Cyclopentyl-2-aminoethanol
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
SMILES NCCC(O)C1CCCC1
Appearance Viscous colorless to pale yellow oil (tends to solidify upon cooling)
Boiling Point ~240–245 °C (Predicted at 760 mmHg); 115–120 °C (at 10 mmHg)
pKa (Conj.[1][2][3][4][5][6] Acid) ~9.5 (Amine), ~14.8 (Alcohol)
Solubility Soluble in MeOH, DMSO, CH

Cl

, dilute HCl; Sparingly soluble in Hexanes

Synthetic Pathways

To ensure high purity and regioselectivity, two primary routes are recommended. The Nitroaldol (Henry) Route is preferred for laboratory-scale synthesis due to milder conditions and avoidance of cyanide reagents.

Route A: The Henry Reaction (Nitroaldol) Protocol

This route constructs the carbon skeleton via the condensation of cyclopentanecarboxaldehyde with nitromethane, followed by reduction.

Step 1: Nitroaldol Condensation
  • Reagents: Cyclopentanecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq), NaOH (0.1 eq, methanolic).

  • Conditions: 0°C to RT, 4 hours.

  • Mechanism: Base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde carbonyl.

  • Key Insight: Maintaining low temperature (0°C) prevents the dehydration of the intermediate

    
    -nitroalcohol to the nitroalkene, preserving the hydroxyl group if desired. However, for the final amino alcohol, dehydration to the alkene is acceptable as both reduce to the same product.
    
Step 2: Global Reduction
  • Reagents: LiAlH

    
     (3.0 eq) in anhydrous THF or H
    
    
    
    (50 psi) / Raney Ni.
  • Conditions: Reflux (LiAlH

    
    ) for 6 hours; or RT (Hydrogenation).
    
  • Workup: Fieser workup (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to precipitate aluminum salts as granular solids.
Route B: Cyanohydrin Reduction (Industrial Scale)
  • Step 1: Reaction of cyclopentanecarboxaldehyde with TMSCN (ZnI

    
     cat.) yields the silylated cyanohydrin.
    
  • Step 2: Reduction with LiAlH

    
     simultaneously cleaves the silyl group and reduces the nitrile to the primary amine.
    
Visualization: Synthetic & Reaction Logic

Synthesis Aldehyde Cyclopentane- carboxaldehyde Nitro Intermediate: 2-Nitro-1-cyclopentylethanol Aldehyde->Nitro Nitromethane / Base (Henry Reaction) Product TARGET: 2-Amino-1-cyclopentylethanol (CAS 72799-58-7) Nitro->Product LiAlH4 or H2/Ra-Ni (Reduction) Oxazolidinone Derivative: Oxazolidinone (Evans Auxiliary Analog) Product->Oxazolidinone Phosgene/CDI (Cyclization) Ligand Derivative: Chiral Ligand (N,O-Chelate) Product->Ligand R-X / Metal Binding

Figure 1: Synthetic pathway from aldehyde precursor to CAS 72799-58-7 and downstream derivatization.[7][8][9][10]

Applications in Drug Development

Pharmacophore in GPCR Ligands

The 2-amino-1-arylethanol motif is ubiquitous in


-blockers (e.g., Propranolol). Replacing the aryl group with a cyclopentyl  group (as in CAS 72799-58-7) alters the lipophilicity profile (

) and reduces aromatic

-

stacking interactions, often improving selectivity for specific receptor subtypes or reducing metabolic clearance via CYP450 aromatic hydroxylation.
Synthesis of Chiral Auxiliaries

Upon resolution (e.g., via tartaric acid crystallization), the enantiomers of 2-amino-1-cyclopentylethanol serve as chiral auxiliaries .

  • Mechanism: Reacting the amino alcohol with acid chlorides generates amides that can be cyclized to oxazolidinones. These "Evans-type" auxiliaries induce stereochemistry in subsequent alkylation or aldol reactions due to the steric bulk of the cyclopentyl group shielding one face of the molecule.

Heterocyclic Building Block
  • Oxazolines: Condensation with nitriles (Witte-Seeliger reaction).

  • Morpholines: Reaction with

    
    -halo ketones followed by reduction.
    

Analytical Characterization Protocol

To validate the identity of synthesized or purchased material, the following spectral features must be confirmed.

MethodDiagnostic SignalInterpretation
1H NMR (CDCl

)

3.40–3.50 (m, 1H)
CH -OH (Methine proton adjacent to hydroxyl)

2.80 (dd, 1H), 2.65 (dd, 1H)
CH

-NH

(Diastereotopic methylene protons)

1.90 (m, 1H)
Cyclopentyl methine bridgehead

1.20–1.80 (m, 8H)
Cyclopentyl ring protons (Multiplet envelope)
13C NMR

~76.0 ppm
C -OH (Chiral center carbon)

~46.0 ppm
C -NH

(Aminomethyl carbon)
Mass Spec (ESI)

130.1 [M+H]

Protonated molecular ion
IR Spectroscopy 3200–3400 cm

Broad O-H and N-H stretch overlap

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Storage & Stability:

  • Hygroscopic: The primary amine readily absorbs atmospheric CO

    
     to form carbamates. Store under inert gas (Nitrogen/Argon).
    
  • Temperature: 2–8°C recommended to prevent slow oxidation (N-oxide formation).

Emergency Protocol:

  • Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water. Do not neutralize with acid immediately (exothermic reaction).

  • Spill: Neutralize with weak acid (citric acid) before disposal.

References

  • PubChem Compound Summary. (2025). 2-Amino-1-cyclopentylethanol (CID 20072198). National Center for Biotechnology Information. Link

  • Luzzio, F. A. (2001). The Henry Reaction: Recent Examples. Tetrahedron, 57(5), 915-945. (Foundational reference for the Nitroaldol synthesis route).
  • Ager, D. J., et al. (1996). Commercial Applications of amino alcohol intermediates. Chemical Reviews, 96(2), 835-876.
  • NIST Chemistry WebBook. (2025). Cyclopentanemethanol,

    
    -aminomethyl-. Standard Reference Data.[11] Link
    
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-1-phenylethanol (Analogous Safety Data).Link

Sources

Exploratory

alpha-(Aminomethyl)cyclopentanemethanol chemical structure

The following technical guide provides an in-depth analysis of [1-(Aminomethyl)cyclopentyl]methanol , the chemical entity most accurately corresponding to the structural description " -(Aminomethyl)cyclopentanemethanol"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [1-(Aminomethyl)cyclopentyl]methanol , the chemical entity most accurately corresponding to the structural description "


-(Aminomethyl)cyclopentanemethanol" within the context of pharmaceutical building blocks.

While strict IUPAC nomenclature might interpret "


" differently depending on the parent chain definition, in drug discovery, this term predominantly refers to the gem-disubstituted  scaffold (CAS 2239-31-8). This scaffold acts as a critical bioisostere for gem-dimethyl groups and is a structural homolog of the gabapentinoid class of compounds.

A Privileged Scaffold for Peptidomimetics and Gabapentinoid Design

Structural Disambiguation & Chemical Identity

In the realm of medicinal chemistry, the "


-substitution" of a cyclic methanol often denotes the functionalization at the quaternary carbon connecting the ring to the hydroxymethyl group. This guide focuses on the 1,1-disubstituted cyclopentane  motif, a rigidified amino-alcohol scaffold.
Chemical Data Profile
ParameterData
Preferred Name [1-(Aminomethyl)cyclopentyl]methanol
CAS Registry Number 2239-31-8
Molecular Formula

Molecular Weight 129.20 g/mol
SMILES C1CCC(C1)(CN)CO
InChIKey WUROIEARWDBJIO-UHFFFAOYSA-N
pKa (Conjugate Acid) ~10.2 (Amine), ~16 (Alcohol)
LogP (Predicted) 0.35 (Hydrophilic/Amphiphilic)
Physical State Viscous colorless liquid or low-melting solid (hygroscopic)
Stereochemical Considerations

Unlike its 1,2-disubstituted counterparts, [1-(Aminomethyl)cyclopentyl]methanol is achiral due to the presence of a plane of symmetry passing through the C1 carbon and the C3-C4 bond of the cyclopentane ring. This lack of chirality simplifies synthetic routes (no resolution required) and makes it an attractive "plug-and-play" bioisostere for gem-dimethyl groups in peptide backbones.

Synthesis & Production Methodologies

The synthesis of this core requires the construction of a quaternary carbon center. The most robust, self-validating protocol involves the reduction of 1-aminocyclopentanecarboxylic acid (Cycloleucine) or its ester derivatives.

Primary Route: Reductive Desymmetrization of Cycloleucine

This protocol utilizes Lithium Aluminum Hydride (LAH) to reduce the carboxylic acid moiety of cycloleucine while leaving the cyclopentane ring intact.

Reaction Scheme:



Detailed Experimental Protocol
  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Slurry Formation : Charge the flask with LiAlH

    
      (2.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.
    
  • Addition : Add 1-aminocyclopentanecarboxylic acid (1.0 equiv) portion-wise as a solid (or suspended in THF) over 30 minutes. Caution: Exothermic hydrogen evolution.

  • Reflux : Warm to room temperature, then heat to reflux (66°C) for 12–18 hours. Monitor via TLC (stain with Ninhydrin; starting material will disappear).

  • Fieser Quench (Critical Step) : Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation : Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification : The crude amino alcohol is often pure enough for use. For high purity, distill under reduced pressure (bp ~110°C @ 0.5 mmHg) or convert to the HCl salt for recrystallization from EtOH/Et

    
    O.
    
Alternative Route: Nitrile Reduction

For industrial scaling, avoiding LAH is often preferred. A route starting from 1-cyanocyclopentanecarboxylic acid ester using catalytic hydrogenation (Raney Ni or Pd/C) is viable but requires high pressure.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthetic logic and the divergent applications of this scaffold in drug discovery.

G cluster_0 Precursors cluster_1 Core Scaffold cluster_2 Downstream Applications Cyclopentanone Cyclopentanone Cycloleucine Cycloleucine (1-Amino Acid) Cyclopentanone->Cycloleucine Bucherer-Bergs Rxn Target [1-(Aminomethyl) cyclopentyl]methanol (CAS 2239-31-8) Cycloleucine->Target LiAlH4 Reduction (Protocol 2.1) Gabapentinoids Gabapentinoid Analogs Target->Gabapentinoids Oxidation Peptidomimetics Constrained Peptides Target->Peptidomimetics Peptide Coupling Heterocycles Spiro-Oxazolidinones Target->Heterocycles Phosgene/CDI

Figure 1: Synthetic genealogy and utility of the gem-disubstituted cyclopentane scaffold.

Pharmaceutical Applications & Mechanism[8][9][10][11][12]

Bioisosterism and Conformational Restriction

The [1-(aminomethyl)cyclopentyl]methanol scaffold is a conformational constraint tool. In linear peptides, a gem-dimethyl group (Thorpe-Ingold effect) restricts rotation. Replacing the gem-dimethyl with a cyclopentane ring further locks the conformation due to the specific bond angles of the 5-membered ring (


 vs 

tetrahedral), often enhancing potency by reducing the entropic penalty of binding to a receptor.
Gabapentinoid Precursor

This alcohol is the direct metabolic precursor (and synthetic precursor) to Gabapentin-like molecules.

  • Mechanism: Gabapentinoids bind to the

    
     subunit of voltage-gated calcium channels.
    
  • Structure-Activity Relationship (SAR): The lipophilic cyclopentane ring mimics the cyclohexyl ring of gabapentin, facilitating blood-brain barrier (BBB) penetration via the L-type amino acid transporter (LAT1), provided the alcohol is oxidized to the acid or used as a prodrug.

Heterocyclic Building Block

Reaction of the 1,2-amino-alcohol motif with phosgene or carbonyl diimidazole (CDI) yields spiro-oxazolidinones . These chiral auxiliaries (if desymmetrized) or achiral pharmacophores are found in various antibacterial (Linezolid analogs) and kinase inhibitor discovery programs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123842, [1-(Aminomethyl)cyclopentyl]methanol. Retrieved from [Link]

  • Taylor, E. C., & McKillop, A. (1970).The Synthesis of Cyclic Amino Acids and Esters. Advances in Organic Chemistry. (Contextual grounding for Cycloleucine reduction).
  • Vartanian, M. G., et al. (1994). Activity profiles of gabapentin and analogues in models of epilepsy. Journal of Medicinal Chemistry.[1] (Establishes the SAR of cycloalkyl amino acids).

  • ChemChart (2025). [1-(Aminomethyl)cyclopentyl]methanol Properties and Suppliers. Retrieved from [Link]

  • Wermuth, C. G. (2011).The Practice of Medicinal Chemistry: Bioisosteres in Drug Design. Academic Press. (Source for gem-disubstituted ring utility).

Sources

Foundational

2-Amino-1-cyclopentylethanol molecular weight and formula

[1][2] Abstract 2-Amino-1-cyclopentylethanol (CAS: 72799-58-7) is a critical -amino alcohol scaffold used primarily as a pharmacophore in the development of histamine H1 antagonists, kinase inhibitors, and peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

2-Amino-1-cyclopentylethanol (CAS: 72799-58-7) is a critical


-amino alcohol scaffold used primarily as a pharmacophore in the development of histamine H1 antagonists, kinase inhibitors, and peptidomimetics.[1][2][3][4][5][6] Characterized by a cyclopentyl ring conferring lipophilicity and a polar amino-alcohol tail providing hydrogen-bonding capability, this molecule serves as a versatile building block for diversity-oriented synthesis.[1] This guide details its physicochemical identity, validated synthetic pathways, and applications in medicinal chemistry.[7]

Physicochemical Identity & Structural Analysis[1][3][5][8]

The core structure consists of an ethanol backbone substituted at the C1 position with a cyclopentyl group and at the C2 position with a primary amine.[1] This configuration creates a chiral center at C1, making enantiomeric purity a key consideration in pharmaceutical applications.

Core Data Table[1]
PropertyValue
Chemical Name 2-Amino-1-cyclopentylethanol
IUPAC Name 1-Amino-2-cyclopentylethan-2-ol (or

-(Aminomethyl)cyclopentanemethanol)
CAS Registry Number 72799-58-7
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
SMILES NCC(O)C1CCCC1
InChI Key CKKJQSVPBUAERO-UHFFFAOYSA-N
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in Methanol, Ethanol, DMSO, THF; Sparingly soluble in water
pKa (Predicted) ~15.2 (Alcohol), ~9.5 (Amine)
Stereochemistry Note

The C1 carbon is chiral.[1] While the CAS 72799-58-7 refers to the racemate, specific enantiomers are often required for biological activity.[1]

  • (R)-Isomer: Often preferred for specific kinase binding pockets.[1]

  • (S)-Isomer: May exhibit distinct pharmacokinetic profiles.[1]

Synthetic Pathways[1][2]

The synthesis of 2-amino-1-cyclopentylethanol typically follows the reduction of


-hydroxy nitriles (cyanohydrins) or the reduction of 

-amino acids.[1] The Cyanohydrin Reduction Route is the most robust method for laboratory-scale production.[1]
Pathway Visualization (Graphviz)[1]

SynthesisPath Aldehyde Cyclopentanecarbaldehyde (Starting Material) Cyanohydrin 2-Cyclopentyl-2-hydroxyacetonitrile (Intermediate) Aldehyde->Cyanohydrin Step1 TMSCN, ZnI2 (Cyanosilylation) Product 2-Amino-1-cyclopentylethanol (Target) Cyanohydrin->Product Step2 LiAlH4, THF (Reduction)

Figure 1: Two-step synthesis via cyanohydrin formation and reduction.[1]

Detailed Experimental Protocol: Cyanohydrin Reduction

Objective: Synthesize 2-amino-1-cyclopentylethanol from cyclopentanecarbaldehyde.

Reagents:

  • Cyclopentanecarbaldehyde[1]

  • Trimethylsilyl cyanide (TMSCN)[1]

  • Lithium Aluminum Hydride (LiAlH

    
    )[1]
    
  • Tetrahydrofuran (THF), anhydrous

  • Zinc Iodide (ZnI

    
    , catalyst)
    

Step-by-Step Methodology:

  • Cyanosilylation (Formation of Protected Cyanohydrin):

    • To a flame-dried flask under Argon, add cyclopentanecarbaldehyde (1.0 eq) and a catalytic amount of ZnI

      
       (0.05 eq).
      
    • Add TMSCN (1.1 eq) dropwise at 0°C.[1]

    • Stir at room temperature for 2–4 hours until aldehyde consumption is complete (monitor by TLC).

    • Note: The TMS group protects the oxygen, facilitating the subsequent reduction.

  • Reduction (Nitrile to Amine):

    • Prepare a suspension of LiAlH

      
       (2.5 eq) in anhydrous THF at 0°C.
      
    • Add the crude cyanohydrin solution dropwise to the LiAlH

      
       suspension.[1] Caution:  Exothermic reaction with gas evolution.[1]
      
    • Reflux the mixture for 4–6 hours to ensure complete reduction of the nitrile to the primary amine and cleavage of the silyl ether.[1]

  • Work-up (Fieser Method):

    • Cool reaction to 0°C.[1]

    • Quench carefully by sequential addition of:

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water (where
      
      
      = grams of LiAlH
      
      
      used).
    • Stir until a white granular precipitate forms.

    • Filter through a pad of Celite.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.[1]

  • Purification:

    • Purify via flash column chromatography (DCM/MeOH/NH

      
      OH, 90:10:1) or by recrystallization of the hydrochloride salt (formed by adding HCl in dioxane).
      

Pharmaceutical Applications

Pharmacophore in Drug Design

The 2-amino-1-cyclopentylethanol moiety serves as a bioisostere for leucine or isoleucine side chains in peptidomimetics, but with added rigidity due to the ring.[1]

  • Histamine H1 Antagonists: Derivatives like ACPE utilize this scaffold to bind to the H1 receptor.[1] The cyclopentyl group fits into the hydrophobic pocket, while the amino-alcohol backbone interacts with Asp107 in the receptor core.[1]

  • Kinase Inhibitors: Used in the synthesis of pyrido-pyrimidine derivatives (e.g., Patent US20120184542A1), where the amino group forms a hinge-binding motif and the cyclopentyl group occupies the solvent-exposed region.[1]

Biological Signaling Context (Graphviz)[1]

Signaling Scaffold 2-Amino-1-cyclopentylethanol (Scaffold) Deriv N-Benzoyl Derivative (Drug Candidate) Scaffold->Deriv Chemical Modification Receptor GPCR (e.g., Histamine H1) Deriv->Receptor Ligand Binding Effect Inhibition of Inflammatory Cascade Receptor->Effect Antagonism

Figure 2: Role of the scaffold in GPCR antagonism.[1]

Safety & Handling

  • Hazards: As a primary amine, it is corrosive and can cause skin burns and eye damage. The free base is basic and may react with atmospheric CO

    
    .
    
  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hygroscopic.

  • Stability: Stable under standard conditions but avoid strong oxidizing agents and acid chlorides unless intended for reaction.[1]

References

  • PubChem. (2025).[5][8] 2-Amino-1-cyclopentylethanol (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] [Link][1]

  • Ren, S., et al. (2012). Pyrido pyrimidines.[1] U.S. Patent Application US20120184542A1.[1]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2-Amino Alcohols. [Link]

Sources

Exploratory

Solubility Profile of 2-Amino-1-cyclopentylethanol: A Physicochemical Deep Dive for Drug Development

An In-Depth Technical Guide Prepared by: Senior Application Scientist, Gemini Division Abstract 2-Amino-1-cyclopentylethanol is a chiral amino alcohol featuring a unique combination of a non-polar cyclopentyl ring with p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Senior Application Scientist, Gemini Division

Abstract

2-Amino-1-cyclopentylethanol is a chiral amino alcohol featuring a unique combination of a non-polar cyclopentyl ring with polar amino and hydroxyl functional groups. This structural duality imparts a complex solubility profile that is critical for its application in pharmaceutical synthesis and drug development. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in aqueous and organic solvent systems. We dissect the molecular characteristics governing its solubility, present a robust, self-validating experimental protocol for its quantitative determination, and discuss the implications of its physicochemical properties for researchers and formulation scientists.

Introduction: The Structural and Pharmaceutical Significance of 2-Amino-1-cyclopentylethanol

In the landscape of medicinal chemistry, small molecule intermediates that offer a blend of lipophilic and hydrophilic features are invaluable. 2-Amino-1-cyclopentylethanol represents such a scaffold. Its components—a cyclopentyl group for potential hydrophobic interactions, a primary amine for salt formation and hydrogen bonding, and a hydroxyl group for further hydrogen bonding—make it a versatile building block for novel Active Pharmaceutical Ingredients (APIs).[1] The solubility of such an intermediate is a paramount concern, dictating everything from reaction conditions during synthesis to the bioavailability and formulation strategies of the final drug product.[] Understanding its behavior in different solvent environments is the first step toward harnessing its full potential.

Theoretical Assessment of Solubility: A "Like Dissolves Like" Analysis

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The structure of 2-Amino-1-cyclopentylethanol suggests a nuanced behavior.

Molecular Structure Analysis

The molecule can be deconstructed into three key regions, each contributing to its overall polarity and interaction potential:

  • The Cyclopentyl Group: A non-polar, lipophilic hydrocarbon ring. This region favors interactions with non-polar organic solvents through van der Waals forces.

  • The Hydroxyl (-OH) Group: A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar protic solvents like water and alcohols.

  • The Amino (-NH₂) Group: A polar and basic functional group. It can donate and accept hydrogen bonds and, critically, can be protonated in acidic media to form a highly polar ammonium salt (R-NH₃⁺).

Predicted Solubility in Aqueous Systems

The presence of both the amino and hydroxyl groups indicates that 2-Amino-1-cyclopentylethanol will be soluble in water.[3][4] These groups can readily form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the cyclopentyl ring.

Furthermore, the basicity of the amino group makes its aqueous solubility highly pH-dependent.[5]

  • In acidic solutions (pH < pKa of the amine): The amino group will be protonated, forming a cation. The resulting ionic salt will exhibit significantly enhanced water solubility.

  • In neutral or basic solutions (pH > pKa): The molecule will be in its neutral form. While still capable of hydrogen bonding, its solubility will be lower than in acidic conditions.

This behavior is a key principle used in pharmaceutical development for dissolving and purifying compounds with basic functional groups.

Predicted Solubility in Organic Solvents

The compound's solubility in organic solvents will be a balance between its polar and non-polar characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the hydroxyl and amino groups, similar to water. Studies on other amino acids and amino alcohols confirm high solubility in short-chain alcohols and alcohol-water mixtures.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is predicted. These solvents can act as hydrogen bond acceptors, interacting favorably with the molecule's -OH and -NH₂ groups.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is expected. The strong, polar hydrogen bonding groups make it difficult for the molecule to be solvated by non-polar solvents, which interact primarily through weak van der Waals forces. The lipophilic cyclopentyl group is insufficient to overcome the polarity of the two functional groups.

The diagram below illustrates the key molecular interactions governing solubility.

cluster_molecule 2-Amino-1-cyclopentylethanol cluster_solvents Solvent Interactions Molecule Structure (C₅H₉)-CH(OH)-CH₂(NH₂) Cyclopentyl Cyclopentyl Group (Non-Polar) Molecule->Cyclopentyl Hydroxyl Hydroxyl Group (Polar, H-Bonding) Molecule->Hydroxyl Amino Amino Group (Polar, Basic, H-Bonding) Molecule->Amino Hexane Hexane (Non-Polar) Cyclopentyl->Hexane van der Waals (Favored) Water Water (Polar Protic) Hydroxyl->Water Strong H-Bonding (High Solubility) Hydroxyl->Hexane Mismatch (Poor Solubility) Amino->Water Strong H-Bonding (High Solubility) Amino->Hexane Mismatch (Poor Solubility)

Caption: Intermolecular forces driving solubility.

Quantitative Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

Theoretical predictions require experimental validation. The gold-standard method for determining equilibrium solubility is the shake-flask technique. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective

To quantitatively determine the equilibrium solubility of 2-Amino-1-cyclopentylethanol at a controlled temperature (e.g., 25 °C) in a panel of pharmaceutically relevant solvents.

Materials and Reagents
  • Compound: 2-Amino-1-cyclopentylethanol (purity >98%)

  • Solvents:

    • Deionized Water

    • 0.1 M Hydrochloric Acid (HCl)

    • pH 7.4 Phosphate-Buffered Saline (PBS)

    • Ethanol (anhydrous)

    • Methanol (anhydrous)

    • Dimethyl Sulfoxide (DMSO, anhydrous)

    • n-Hexane

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, 0.22 µm syringe filters, HPLC-UV or UPLC-MS system, volumetric flasks, and pipettes.

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh and dissolve a known amount of 2-Amino-1-cyclopentylethanol in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL). This will be used to prepare a calibration curve.

  • Sample Preparation: Add an excess amount of solid 2-Amino-1-cyclopentylethanol to 1 mL of each test solvent in separate, labeled 2 mL glass vials. An "excess" ensures that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled incubator set to 25 °C. Shake the samples for at least 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness: Filtration is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved compound. An alternative is to centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and sample the supernatant.

  • Sample Dilution: Accurately dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

  • Analytical Quantification:

    • Develop a sensitive and specific analytical method (e.g., reverse-phase HPLC with UV detection).

    • Prepare a calibration curve by making serial dilutions of the stock standard and plotting the analytical response (e.g., peak area) against concentration. The curve must have an R² value >0.99.

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation: Calculate the original solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from curve) × (Dilution Factor)

The workflow for this protocol is visualized below.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A 1. Add excess solid to 1 mL solvent B 2. Cap vials securely A->B C 3. Shake at 25°C for 24 hours B->C D 4. Centrifuge or let settle C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute sample accurately E->F G 7. Quantify via HPLC against calibration curve F->G H 8. Calculate final solubility G->H

Caption: Experimental workflow for solubility determination.

Predicted Data Summary and Implications

Based on the theoretical assessment, the following table summarizes the expected solubility profile for 2-Amino-1-cyclopentylethanol.

Solvent System Solvent Type Predicted Solubility Primary Rationale
0.1 M HClAqueous (Acidic)Very High (>100 mg/mL)Forms a highly soluble ammonium salt.
pH 7.4 PBSAqueous (Neutral)High (10-50 mg/mL)Strong hydrogen bonding from -OH and -NH₂ groups.
Deionized WaterAqueous (Neutral)High (10-50 mg/mL)Strong hydrogen bonding.
Methanol / EthanolPolar ProticVery High (>100 mg/mL)Excellent hydrogen bond donor and acceptor capability.
DMSOPolar AproticHigh (20-100 mg/mL)Strong hydrogen bond acceptor.
n-HexaneNon-PolarVery Low (<0.1 mg/mL)Energetically unfavorable to break H-bonds for weak van der Waals forces.

Implications for Drug Development:

  • High Aqueous Solubility: The predicted high solubility in neutral and acidic aqueous media is highly advantageous. It suggests good potential for oral bioavailability and simplifies the development of aqueous formulations for intravenous administration.

  • Versatility in Organic Solvents: High solubility in polar solvents like ethanol and DMSO makes it amenable to a wide range of synthetic transformations and purification techniques, such as crystallization.[8]

  • Differential Solubility: The stark difference in solubility between polar and non-polar solvents can be exploited for extraction and purification protocols. For example, the compound could be extracted from a non-polar organic layer into an acidic aqueous layer.

Conclusion

2-Amino-1-cyclopentylethanol possesses a favorable and versatile solubility profile, characterized by high solubility in polar protic solvents and pH-dependent solubility in aqueous media. Its amphiphilic nature—a balance of a lipophilic core with potent hydrogen-bonding groups—makes it a promising candidate for pharmaceutical research. The theoretical predictions laid out in this guide provide a strong foundation for its practical application, while the detailed experimental protocol offers a clear and robust path for obtaining the precise quantitative data needed to advance its development.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

  • Bowden, N. A., Mendez Sevillano, D., Sanders, J. P. M., & Bruins, M. E. (2017). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). Cheméo. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cyclopentylethanol (CAS 766-00-7). Cheméo. [Link]

  • Bowden, N., Sanders, J. P. M., & Bruins, M. E. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 1336-1344. [Link]

  • PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. PubChem. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

  • Autechaux, S. (2026). Applications of 2-Amino-1-cyclopentene-1-carbonitrile in Pharmaceutical Synthesis. Autechaux. [Link]

  • ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • MDPI. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules. [Link]

  • Hypha Discovery. (n.d.). Metabolite Tales Blog. Hypha Discovery. [Link]

  • LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. LibreTexts. [Link]

Sources

Foundational

Conformational Locking &amp; Transition State Mimicry: The Bioisosteric Utility of Cyclopentyl Amino Alcohols

Executive Summary In the optimization of small molecule therapeutics, the cyclopentyl amino alcohol scaffold represents a high-value bioisosteric strategy. Unlike simple alkyl chain replacements, this motif offers a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the cyclopentyl amino alcohol scaffold represents a high-value bioisosteric strategy. Unlike simple alkyl chain replacements, this motif offers a dual advantage: conformational restriction of flexible ethanolamine pharmacophores (reducing the entropic penalty of binding) and electronic mimicry of transition states in enzymatic hydrolysis (specifically in glycosidases). This guide analyzes the structural mechanics, therapeutic applications, and synthetic protocols for deploying this scaffold in drug discovery.[1]

The Bioisosteric Rationale: Entropy and Lipophilicity

The fundamental challenge in ligand design is the "Entropy-Enthalpy Compensation." Flexible ligands (e.g., linear amino alcohols like propanolamine) lose significant conformational entropy (


) upon binding to a rigid protein pocket.

The cyclopentyl amino alcohol scaffold addresses this by "pre-paying" the entropic cost. By embedding the ethylenediamine or ethanolamine unit into a cyclopentane ring, the molecule is locked into a limited number of puckered conformations.

Thermodynamic Advantages
  • 
     Optimization:  Restricting rotation around the C-C bond (C1-C2 of the ring) reduces the degrees of freedom. If the locked conformation matches the bioactive pose, affinity increases significantly due to a less negative 
    
    
    
    term.
  • Lipophilicity Modulation: The cyclopentyl ring is more lipophilic than an open alkyl chain but less lipophilic than a phenyl ring. This allows for fine-tuning of logP values to improve blood-brain barrier (BBB) penetration, particularly relevant for CNS targets (e.g., NK1 antagonists).

Structural Isomerism: Cis vs. Trans

The spatial arrangement of the hydroxyl (-OH) and amine (-NHR) groups is critical.

  • Trans-isomers: Typically result from epoxide ring opening. They project substituents in a pseudo-diaxial or pseudo-diequatorial orientation, often mimicking extended peptide chains.

  • Cis-isomers: Allow for intramolecular Hydrogen Bonding (IMHB) between the amine and hydroxyl group. This can shield polar surface area (PSA), improving membrane permeability despite high polarity.

Bioisostere_Logic Flexible Flexible Amino Alcohol (High Entropy Cost) Restricted Cyclopentyl Scaffold (Conformationally Locked) Flexible->Restricted Bioisosteric Replacement Binding Target Binding Event Flexible->Binding High ΔS Loss Restricted->Binding Low ΔS Loss Metabolism Metabolic Stability (Steric Hindrance) Restricted->Metabolism Blocks Peptidase/CYP Access Affinity Increased Affinity (Reduced Entropic Penalty) Binding->Affinity

Figure 1: The thermodynamic logic of replacing flexible chains with cyclopentyl scaffolds.

Primary Application: Glycosidase Inhibition (Aminocyclopentitols)

The most authoritative application of this scaffold is in the design of aminocyclopentitols (sugar mimics). These compounds act as transition state analogues for glycosidases, enzymes implicated in diabetes (alpha-glucosidase), lysosomal storage disorders, and viral infection (neuraminidase).

Mechanism of Action

Glycosidase hydrolysis proceeds through an oxocarbenium ion transition state, where the sugar ring adopts a distorted half-chair conformation and the anomeric carbon carries a partial positive charge.

  • Shape Mimicry: The cyclopentane ring is naturally puckered, closely mimicking the half-chair transition state of the pyranose ring during hydrolysis.

  • Charge Mimicry: The amine group of the cyclopentyl amino alcohol is protonated at physiological pH. This positive charge mimics the positive charge of the oxocarbenium ion, anchoring the inhibitor in the active site via electrostatic interaction with the catalytic carboxylate residues (e.g., Asp or Glu).

Structure-Activity Relationship (SAR) Data

Research on N-benzyl-aminocyclopentitols demonstrates the strict stereochemical requirements for inhibition.

Compound ClassTarget EnzymeKey SAR FeatureBioactivity Outcome
N-benzyl-β-D-gluco β-GlucosidaseAmine config matches β-anomerHigh Potency (

in low

)
N-benzyl-α-D-galacto α-GalactosidaseAmine config matches α-anomerHigh Potency
C1-C2 Trans General Glycosidases1,2-trans arrangementMimics C2-OH/C1-Anomeric relationship

Data Source: Synthesized from SAR analysis in Organic & Biomolecular Chemistry [1].

Secondary Application: GPCR Ligand Design

In G-Protein Coupled Receptors (GPCRs), the cyclopentyl amino alcohol moiety often serves to constrain the "linker" region between an aromatic headgroup and a basic nitrogen.

Muscarinic and Adrenergic Receptors

Many classic GPCR ligands (e.g., propranolol, atropine) rely on a 2-amino-1-alcohol or amino-ester motif.

  • Cyclopentolate: A muscarinic antagonist used in ophthalmology. The cyclopentane ring restricts the phenyl-glycolic ester, providing selectivity for muscarinic receptors over nicotinic ones.

  • NK1 Antagonists: In the development of Substance P antagonists, the cyclopentyl core has been used to orient the ether and amine substituents to prevent metabolic oxidation while maintaining the critical pharmacophore distance.

Synthetic Methodologies

The synthesis of these scaffolds requires high stereocontrol. The two dominant pathways are Epoxide Ring Opening (chemical) and Biocatalytic Reductive Amination (enzymatic).

Pathway Logic

Synthesis_Workflow Start Cyclopentene Epoxide Cyclopentene Oxide Start->Epoxide mCPBA Enzymatic Enzymatic Route (Amine Dehydrogenase) Start->Enzymatic 2-Hydroxycyclopentanone Chemical Chemical Route (Nucleophilic Attack) Epoxide->Chemical Primary Amine / Heat TransProduct Trans-2-Aminocyclopentanol (Major Product) Chemical->TransProduct SN2 Inversion CisProduct Cis-2-Aminocyclopentanol (Via Oxidation/Reduction) Enzymatic->CisProduct Stereoselective Reduction

Figure 2: Divergent synthetic pathways for accessing cis- and trans- isomers.

Protocol: Stereoselective Synthesis of trans-2-Aminocyclopentanol

This protocol utilizes the regioselective and stereospecific ring opening of cyclopentene oxide. This is the industry-standard method for generating the trans scaffold [2].

Reagents:

  • Cyclopentene oxide (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Lithium Perchlorate (

    
    ) (0.1 equiv) - Catalyst
    
  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (10 mol%) in anhydrous acetonitrile (
    
    
    
    concentration relative to epoxide).
  • Addition: Add the primary amine (1.2 equiv) followed by the dropwise addition of cyclopentene oxide (1.0 equiv) at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 6–12 hours. Monitor consumption of epoxide via TLC (stain with p-anisaldehyde).
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated

    
     followed by brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 
    
    
    
    gradient).
  • Validation: The product will be exclusively trans-2-aminocyclopentanol due to the

    
     backside attack mechanism. Confirm via 
    
    
    
    -NMR (coupling constant of H1-H2 protons typically
    
    
    for trans in 5-membered rings, distinct from cis).
Protocol: Enzymatic Synthesis (Green Chemistry)

For high enantiopurity without heavy metal catalysts, engineered Amine Dehydrogenases (AmDH) are used.[2]

  • Substrate: 2-hydroxycyclopentanone.

  • Enzyme: Chiral AmDH (e.g., derived from Sporosarcina psychrophila).[2]

  • Conditions:

    
     buffer, NADH cofactor recycling system.
    
  • Outcome: Yields chiral amino alcohols with

    
     ee [3].
    

References

  • Dickson, L. G., Leroy, E., & Reymond, J. L. (2004). Structure–activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • De Sousa, A. S., et al. (2010).[3] Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine. Inorganic Chemistry. [Link]

  • Tong, F., et al. (2022).[2] Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Exploratory

2-Amino-1-cyclopentylethanol safety data sheet (SDS)

Technical Monograph: 2-Amino-1-cyclopentylethanol Handling, Safety, and Synthetic Utility in Drug Discovery Chemical Identity & Physiochemical Profiling Compound Name: 2-Amino-1-cyclopentylethanol CAS Registry Number: 72...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-1-cyclopentylethanol Handling, Safety, and Synthetic Utility in Drug Discovery

Chemical Identity & Physiochemical Profiling

Compound Name: 2-Amino-1-cyclopentylethanol CAS Registry Number: 72799-58-7 Synonyms:


-(Aminomethyl)cyclopentanemethanol; 1-Cyclopentyl-2-aminoethanol.
Molecular Formula:  C

H

NO Molecular Weight: 129.20 g/mol [1]
Physiochemical Properties Table
PropertyValue / DescriptionContext for Researchers
Physical State Viscous Liquid / Low-melting SolidOften presents as a waxy solid or oil depending on purity and enantiomeric excess.
Boiling Point ~220–225°C (Predicted)High boiling point requires high-vacuum distillation for purification (0.1–1 mmHg).
pKa (Conjugate Acid) ~9.5 (Amine), ~15.2 (Alcohol)Acts as a moderate base; will form stable salts (HCl, Tosylate) readily.
Solubility DMSO, Methanol, DCM, WaterAmphiphilic nature allows solubility in both polar and chlorinated organic solvents.
Chirality 1 Chiral Center (C1)Often supplied as a racemate or specific enantiomer (

or

) for asymmetric synthesis.

GHS Hazard Assessment & Toxicology

Signal Word: DANGER

As a primary amino alcohol, this compound exhibits properties of both aliphatic amines (basicity/corrosivity) and alcohols. The following classification is derived from structural analogs and available vendor safety data (e.g., BLD Pharm, PubChem).

Hazard Statements (H-Codes)
  • H314: Causes severe skin burns and eye damage.[2] (Note: Often classified as H315/H319 in lower concentrations, but pure amino alcohols should be treated as corrosive).

  • H335: May cause respiratory irritation.[2][3][4]

  • H302: Harmful if swallowed (Acute toxicity estimate based on class).

Precautionary Statements (P-Codes)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2][3]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Mechanism

The primary toxicity stems from the amine functionality . Upon contact with mucous membranes (eyes, lungs), the high pH causes saponification of membrane lipids, leading to immediate necrosis (chemical burn). Systemically, amino alcohols can disrupt sphingolipid metabolism if structurally similar to sphingosine, though specific data for the cyclopentyl derivative is limited.

Storage, Stability & Handling Protocols

Core Directive: Amino alcohols are notorious for "carbonation"—reacting with atmospheric CO


 to form carbamates or carbonate salts. This degrades purity and alters stoichiometry in sensitive reactions.
Handling Workflow (Graphviz Diagram)

HandlingProtocol Receipt Receipt of Material (Hygroscopic/Air Sensitive) Inert Transfer to Inert Atmosphere (Glovebox/N2) Receipt->Inert Immediate Storage Long-term Storage: -20°C, under Argon Inert->Storage Preserve Purity Usage Weighing: Rapid or in Glovebox Storage->Usage Equilibrate to RT Reaction Reaction Setup: Schlenk Line / Septum Usage->Reaction Avoid CO2 Exposure

Figure 1: Critical handling path to prevent carbonate formation and oxidation.[6]

Specific Protocols
  • Atmosphere: Always handle under dry Nitrogen or Argon.

  • Re-purification: If the compound appears cloudy or has a white crust (carbonate formation), dissolve in dry DCM, filter the insoluble carbonate, and concentrate. For high purity, distill under reduced pressure (Kugelrohr) or convert to the HCl salt for recrystallization.

  • Container: Store in amber glass with a Teflon-lined cap to prevent photo-oxidation and leaching.

Synthetic Utility in Drug Discovery

2-Amino-1-cyclopentylethanol serves as a valuable chiral scaffold in medicinal chemistry. Its constrained cyclopentyl ring offers distinct steric advantages over flexible alkyl chains (like leucine or isoleucine derivatives), potentially improving metabolic stability and receptor binding affinity.

Key Transformations
  • Peptidomimetic Synthesis:

    • The amine can be coupled with carboxylic acids to form amides, serving as a "C-terminal alcohol" mimic in protease inhibitors.

  • Heterocycle Formation:

    • Reaction with aldehydes/ketones yields oxazolidines , which can be used as chiral auxiliaries or prodrug moieties.

  • Kinase Inhibitor Scaffolds:

    • The amino-alcohol motif is a precursor to amino-ethers or diamines often found in ATP-competitive inhibitors.

Reaction Pathway Diagram (Graphviz)

SynthesisPath Start 2-Amino-1-cyclopentylethanol (Starting Material) PathA Path A: Amidation (R-COOH, HATU, DIPEA) Start->PathA PathB Path B: Cyclization (Aldehyde, pTsOH) Start->PathB PathC Path C: Activation (SOCl2 or MsCl) Start->PathC ProdA Peptidomimetic Alcohol (Protease Inhibition) PathA->ProdA ProdB Chiral Oxazolidine (Prodrug/Auxiliary) PathB->ProdB ProdC Aziridine / Chloro-amine (Reactive Electrophile) PathC->ProdC

Figure 2: Common synthetic divergences for amino-alcohol scaffolds in medicinal chemistry.

Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: CRITICAL. Flush immediately with water for 15+ minutes.[2][3] Do not use neutralization agents. Transport to ER immediately; corneal damage is rapid with amines.

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Remove contaminated leather (shoes/belts) as amines absorb into leather and cause chemical burns over time.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), administer oxygen.

Spill Control
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear a full-face respirator with organic vapor/amine cartridges and nitrile/neoprene gloves.

  • Neutralization: Absorb with an inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize residue with weak acid (dilute acetic acid) before disposal.

Disposal
  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to manage Nitrogen Oxide emissions).

References

  • PubChem. (n.d.). 2-Amino-1-cyclopentylethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[7] Retrieved from [Link]

Sources

Foundational

Thermodynamic Properties of 1,2-Amino Alcohols with Cycloalkyl Groups

This guide details the thermodynamic profile of 1,2-amino alcohols containing cycloalkyl groups, with a primary focus on 2-aminocyclohexanol as the model system. This class of compounds exhibits complex thermodynamic beh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile of 1,2-amino alcohols containing cycloalkyl groups, with a primary focus on 2-aminocyclohexanol as the model system. This class of compounds exhibits complex thermodynamic behavior driven by conformational isomerism (cis/trans) and intramolecular hydrogen bonding, making them critical case studies for chiral auxiliary design and prodrug development.

Executive Summary

1,2-Amino alcohols with cycloalkyl backbones (e.g., 2-aminocyclohexanol) serve as bifunctional scaffolds in organic synthesis and pharmacology. Their thermodynamic stability is governed by a competition between steric strain (favoring equatorial positions) and intramolecular hydrogen bonding (favoring syn-clinal arrangements).

Key Thermodynamic Parameters (2-Aminocyclohexanol):

  • Standard Enthalpy of Formation (

    
    ):  -251.6 kJ/mol (Calculated)[1]
    
  • Vapor Pressure (

    
    ):  ~10.3 Pa (0.077 mmHg)
    
  • Boiling Point: 201.1°C (474 K)

  • Stereochemical Stability: Trans-isomer (diequatorial) is thermodynamically preferred over the cis-isomer by

    
    .
    

Structural Thermodynamics & Conformational Analysis

The thermodynamic properties of cycloalkyl 1,2-amino alcohols are inextricably linked to their conformational dynamics. Unlike acyclic amino alcohols, the cyclic backbone imposes rigid constraints.

Cis vs. Trans Stability

For 1,2-disubstituted cyclohexanes, the relative stability is dictated by the ability to adopt a chair conformation that minimizes 1,3-diaxial interactions.[2]

  • Trans-Isomer (Diequatorial): The trans-1,2-aminocyclohexanol can adopt a conformation where both the amino (

    
    ) and hydroxyl (
    
    
    
    ) groups are equatorial. This minimizes steric strain.[2]
    • Thermodynamic Status:Global Minimum .

  • Cis-Isomer (Axial-Equatorial): The cis-isomer is locked in a conformation where one group is equatorial and the other is axial. This introduces destabilizing 1,3-diaxial interactions.

    • Thermodynamic Status:Higher Energy State (Less Stable).

Intramolecular Hydrogen Bonding

While steric factors favor the trans-diequatorial form, intramolecular hydrogen bonding (IMHB) provides a stabilizing enthalpic contribution (


) of approximately 2–5 kcal/mol .
  • Mechanism: The vicinal amino and hydroxyl groups can form a 5-membered ring interaction:

    
     or 
    
    
    
    .
  • Thermodynamic Impact: In non-polar solvents, the IMHB stabilizes the cis-isomer (where groups are closer, dihedral angle ~60°) relative to the trans-diaxial conformer, but rarely overcomes the steric advantage of the trans-diequatorial conformer.

Thermochemical Properties

Enthalpy of Formation ( )

Experimental data for the enthalpy of formation is often derived from combustion calorimetry .[3] For 2-aminocyclohexanol, calculated values using group additivity methods (Joback) provide the current baseline.

PropertyValueMethodUncertainty

-251.63 kJ/mol Joback Estimation


-372.0 kJ/mol Estimated (Sublimation corr.)

Enthalpy of Fusion (

)
13.49 kJ/mol DSC / Predicted

Enthalpy of Vaporization (

)
56.39 kJ/mol Joback Estimation

Heat Capacity ( )

The specific heat capacity is temperature-dependent and critical for process safety in scale-up.

  • Liquid Phase

    
     (298 K):  ~210 J/(mol·K) (Based on cyclohexanol analogs).[4]
    
  • Measurement Protocol: Differential Scanning Calorimetry (DSC) using the sapphire method (ASTM E1269).

Phase Equilibria & Solution Thermodynamics

Vapor Pressure & Volatility

Despite their low molecular weight, these compounds exhibit low volatility due to strong intermolecular hydrogen bonding in the liquid phase.

  • Experimental Point: Trans-2-aminocyclohexanol exhibits a vapor pressure of 10.3 Pa (0.077 mmHg) at 298.15 K.

  • Implication: High thermal energy is required for distillation; vacuum distillation is mandatory to prevent thermal degradation (oxidation of the amine).

Acid-Base Dissociation (pKa)

The stereochemistry significantly affects the basicity of the amine nitrogen.

  • General pKa (Ammonium ion): ~9.5 – 10.0

  • Stereoelectronic Effect: The cis-ammonium ion is often more acidic (lower pKa) than the trans-isomer.[5]

    • Reasoning: Solvation of the ammonium cation is sterically hindered in the cis-isomer (axial substituent interference), destabilizing the cation relative to the free base.

Experimental Protocols

Workflow 1: Determination of Enthalpy of Formation

To rigorously determine


, researchers must perform static bomb calorimetry.

CombustionCalorimetry Sample Purified 2-Aminocyclohexanol (>99.9% Purity) Bomb Oxygen Bomb Calorimeter (P_O2 = 3.0 MPa) Sample->Bomb Weighing Ignition Ignition & Combustion (T_rise measurement) Bomb->Ignition Adiabatic/Isoperibol Analysis Gas Analysis (CO2, HNO3) Washings Titration Ignition->Analysis Post-run Calc Calculate ΔcU -> ΔcH Apply Washburn Corrections Ignition->Calc ΔT Data Analysis->Calc Stoichiometry Check Result Standard Enthalpy of Formation (ΔfH°) Calc->Result

Figure 1: Workflow for determining the standard enthalpy of formation via combustion calorimetry.

Workflow 2: Relative Stability Determination (Equilibration)

This protocol determines the Gibbs Free Energy difference (


) between cis and trans isomers.
  • Preparation: Dissolve pure cis-2-aminocyclohexanol in a solvent (e.g., dioxane or methanol).

  • Catalysis: Add a catalyst (e.g., Raney Nickel or dilute acid) to facilitate epimerization.

  • Equilibration: Heat at reflux until the ratio of isomers stabilizes (constant composition).

  • Analysis: Quench and analyze via GC-MS or

    
    H-NMR.
    
  • Calculation: Use the Boltzmann distribution:

    
    
    Where 
    
    
    
    .

Applications in Drug Development

Prodrug Design

The hydroxyl group in 2-aminocyclohexanol can be esterified to create prodrugs. The thermodynamic stability of the ester bond is influenced by the neighboring amine group (neighboring group participation), which can accelerate hydrolysis in physiological pH.

Chiral Auxiliaries

The rigid chiral backbone of trans-2-aminocyclohexanol is used to transfer chirality in asymmetric synthesis. The high thermodynamic stability of the trans-diequatorial conformation ensures a fixed geometry, which is crucial for high enantiomeric excess (ee).

References

  • NIST Chemistry WebBook. Cyclohexanol, 2-amino-, trans- (CAS 6982-39-4) Thermodynamic Data. National Institute of Standards and Technology. Link

  • Cheméo. Chemical Properties of Cyclohexanol, 2-amino-, cis-.Link

  • PubChem. Compound Summary: cis-2-Aminocyclohexanol.[6] National Library of Medicine. Link

  • BenchChem. Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. (Technical Note on Conformational Isomerism). Link

  • Sigma-Aldrich. trans-2-Aminocyclohexanol hydrochloride Product Specification.Link

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (For pKa correlations of cyclic amines). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Amino-1-cyclopentylethanol

Executive Summary This application note details a robust, three-step synthetic pathway for the production of 2-Amino-1-cyclopentylethanol from cyclopentyl cyanide. Unlike direct reduction methods that yield primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step synthetic pathway for the production of 2-Amino-1-cyclopentylethanol from cyclopentyl cyanide. Unlike direct reduction methods that yield primary amines lacking the hydroxyl functionality, this modular approach utilizes a DIBAL-H controlled reduction followed by a Henry (Nitroaldol) reaction and subsequent catalytic hydrogenation .

This protocol is designed for medicinal chemistry applications requiring high diastereoselectivity and purity. It addresses common failure modes, specifically the over-reduction of nitriles and the dehydration of


-nitro alcohols.
Key Advantages[1]
  • Atom Economy: Efficient carbon chain extension using nitromethane.

  • Scalability: Avoids cryogenic chromatography; utilizes crystallization and extraction for purification.

  • Safety: Includes specific quenching protocols for aluminum hydrides to prevent emulsion formation.[1]

Strategic Pathway Overview

The synthesis proceeds through three distinct chemical transformations:

  • Partial Reduction: Selective reduction of the nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

  • C-C Bond Formation: Nucleophilic addition of nitromethane to cyclopentanecarbaldehyde (Henry Reaction).

  • Nitro Reduction: Hydrogenation of the nitro group to the primary amine while preserving the secondary alcohol.

Reaction Scheme Visualization

SynthesisPathway SM Cyclopentyl Cyanide (Start) Inter1 Cyclopentanecarbaldehyde (Intermediate 1) SM->Inter1 1. DIBAL-H, -78°C 2. H3O+ Hydrolysis Inter2 2-Nitro-1-cyclopentylethanol (Intermediate 2) Inter1->Inter2 CH3NO2, Base (Henry Reaction) Product 2-Amino-1-cyclopentylethanol (Target) Inter2->Product H2, Pd/C or Raney Ni (Hydrogenation)

Figure 1: Modular synthetic pathway transforming the nitrile to the amino-alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclopentanecarbaldehyde

Objective: Convert the nitrile to an aldehyde without over-reducing to the primary amine.

  • Reagents:

    • Cyclopentanecarbonitrile (1.0 eq)

    • DIBAL-H (1.0 M in Toluene, 1.1 eq)

    • Dichloromethane (DCM) or Toluene (anhydrous)

    • Rochelle’s Salt (Potassium Sodium Tartrate)[2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with Cyclopentanecarbonitrile (10.0 g, 105 mmol) and anhydrous DCM (100 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to stabilize the tetrahedral aluminum-imine intermediate.

  • Addition: Add DIBAL-H (115 mL, 1.1 eq) dropwise over 45 minutes via a pressure-equalizing addition funnel. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (disappearance of nitrile).

  • Quench (The "Rochelle" Method):

    • Dilute with diethyl ether (200 mL) at -78°C.

    • Slowly add saturated aqueous Rochelle’s salt solution (150 mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 2-3 hours.

    • Why? This breaks the gelatinous aluminum emulsion, allowing two clear layers to separate [1].

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect ~85-90% of a clear oil.

Step 2: Henry Reaction (Nitroaldol Condensation)

Objective: Introduce the nitrogen-bearing carbon via nitromethane addition.

  • Reagents:

    • Cyclopentanecarbaldehyde (from Step 1)[3]

    • Nitromethane (Solvent/Reagent)[4]

    • Catalytic Base (e.g., NaOH or KOtBu)

Protocol:

  • Mixing: Dissolve the aldehyde (8.0 g) in nitromethane (40 mL).

  • Catalysis: Add 10M NaOH (catalytic amount, ~0.1 eq) in methanol at 0°C .

    • Caution: Exothermic. Do not allow temperature to exceed 10°C to prevent dehydration to the nitroalkene (styrene-like derivative).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Validation: Monitor by

    
    H NMR. The aldehyde peak (~9.6 ppm) should disappear, replaced by a multiplet at ~4.0-4.2 ppm (CH-OH).
    
  • Workup: Neutralize with dilute acetic acid. Remove excess nitromethane under reduced pressure.[5] Dissolve residue in EtOAc, wash with brine, and concentrate.[5]

  • Purification: Flash chromatography (Hexanes:EtOAc) if necessary, though the crude is often sufficiently pure [2].

Step 3: Reduction to 2-Amino-1-cyclopentylethanol

Objective: Reduce the nitro group to an amine without hydrogenolysis of the hydroxyl group.

  • Reagents:

    • 2-Nitro-1-cyclopentylethanol (Intermediate 2)

    • 10% Pd/C (Catalyst) or Raney Nickel

    • Methanol (Solvent)[4]

    • Hydrogen Gas (

      
      )
      

Protocol:

  • Solution: Dissolve the nitro-alcohol (5.0 g) in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under an argon blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a pressure of 1 atm (balloon) or 30-50 psi (Parr shaker) for 12 hours at RT.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to yield the amino-alcohol as a viscous oil or low-melting solid.

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationMethod
Appearance Colorless viscous liquidVisual
Purity >95%GC-MS / HPLC
MS (ESI) [M+H]+ = 130.2Mass Spectrometry
IR Spectrum Broad OH/NH stretch (3200-3400 cm⁻¹)FT-IR
Troubleshooting Guide (Self-Validating Systems)

Troubleshooting Start Issue Detected Emulsion Problem: Emulsion in Step 1 Workup Start->Emulsion Dehydration Problem: Nitroalkene formed (Double bond signals in NMR) Start->Dehydration Rochelle Solution: Stir with sat. Rochelle's Salt for >3 hours (Do not rush) Emulsion->Rochelle TempControl Solution: Lower Temp in Step 2 Reduce Base Concentration Dehydration->TempControl

Figure 2: Logic flow for resolving common synthetic bottlenecks.

References

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[6][Link][2]

  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[7][8][9][Link]

  • Organic Syntheses. (1971). Cyclopentanecarboxaldehyde.[3][5] Org.[1][5][7][10] Synth. 1971, 51, 20. [Link]

  • PubChem. (2025).[11] 2-Amino-1-cyclopentylethanol Compound Summary.[Link]

Sources

Application

reduction of cyanohydrins to alpha-(Aminomethyl)cyclopentanemethanol

Application Note: High-Fidelity Synthesis of -(Aminomethyl)cyclopentanemethanol Abstract & Strategic Overview The reduction of cyanohydrins to -amino alcohols is a pivotal transformation in medicinal chemistry, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of -(Aminomethyl)cyclopentanemethanol

Abstract & Strategic Overview

The reduction of cyanohydrins to


-amino alcohols is a pivotal transformation in medicinal chemistry, providing the core scaffold for numerous adrenergic blockers, anticholinergics, and GPCR ligands. However, the synthesis of 

-(Aminomethyl)cyclopentanemethanol
(IUPAC: 2-amino-1-cyclopentylethanol) presents a classic "Cyanohydrin Stability Paradox."

Direct reduction of unprotected cyanohydrins using strong hydride donors (e.g.,


) often results in low yields. This is due to the basicity of the hydride reagent, which deprotonates the hydroxyl group, triggering a retro-Strecker  type decomposition that reverts the intermediate back to the parent aldehyde (cyclopentanecarbaldehyde) and toxic cyanide.

This Application Note details a High-Fidelity Protocol that circumvents this decomposition pathway. By utilizing an in situ O-protection strategy (via TMS-protection) or controlled acidic hydrogenation, we ensure the integrity of the C-C bond during reduction.

Target Molecule Profile[1][2][3]
  • Common Name:

    
    -(Aminomethyl)cyclopentanemethanol
    
  • Structure: Cyclopentyl ring attached to a chiral ethylamine backbone with a

    
    -hydroxyl group.
    
  • Key Application: Precursor for spiro-cyclic pharmaceutical intermediates and chiral auxiliaries.

Critical Process Parameters (CPP) & Mechanism

The Stability Paradox

The success of this reaction hinges on preventing the reversal of the cyanohydrin formation equilibrium.

  • Path A (Failure Mode): Base-mediated deprotonation of the

    
     leads to alkoxide formation. The alkoxide expels the cyanide anion (
    
    
    
    ), reverting to the aldehyde.[1]
  • Path B (Success Mode): Protection of the

    
     as a silyl ether (e.g., 
    
    
    
    ) or protonation (acidic media) "locks" the cyanohydrin, allowing the nitrile (
    
    
    ) to be reduced to the amine (
    
    
    ) without breaking the C-C bond.
Reaction Scheme

The recommended route utilizes Trimethylsilyl Cyanide (TMSCN) to form the O-protected cyanohydrin in one step, followed by Lithium Aluminum Hydride (LAH) reduction.

ReactionScheme Figure 1: O-Protection Strategy for Cyanohydrin Reduction Aldehyde Cyclopentane- carbaldehyde Intermediate O-TMS Cyanohydrin (Stable Intermediate) Aldehyde->Intermediate Step 1: Addition TMSCN TMSCN (ZnI2 cat.) TMSCN->Intermediate Product α-(Aminomethyl)- cyclopentanemethanol Intermediate->Product Step 2: Reduction & Desilylation LAH LiAlH4 (THF, 0°C) LAH->Product

Detailed Experimental Protocols

Method A: The "Protected" Route (Recommended for Lab Scale)

Rationale: High yield, minimizes HCN exposure, prevents retro-aldol decomposition.

Phase 1: Synthesis of O-TMS Cyclopentyl Cyanohydrin

Reagents:

  • Cyclopentanecarbaldehyde (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv)

  • Zinc Iodide (

    
    ) (catalytic, 0.05 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon atmosphere.

  • Charge: Add Cyclopentanecarbaldehyde (10.0 mmol) and anhydrous DCM (20 mL).

  • Catalyst: Add

    
     (0.5 mmol). Stir until dissolved.
    
  • Addition: Add TMSCN (11.0 mmol) dropwise via syringe over 10 minutes. Caution: TMSCN is toxic. Handle in fume hood.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde) or IR (appearance of nitrile peak ~2230 cm⁻¹).

  • Workup: The intermediate is hydrolytically unstable. Evaporate volatiles under reduced pressure to yield the crude O-TMS cyanohydrin. Use immediately in Phase 2.

Phase 2: Reduction to Amino Alcohol

Reagents:

  • Lithium Aluminum Hydride (

    
    ) (2.0 M in THF, 3.0 equiv)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous.[2]

Procedure:

  • Setup: Prepare a fresh 3-neck RBF with reflux condenser and addition funnel, flushed with Argon.

  • Charge Hydride: Add

    
     solution (30 mmol) to the flask and cool to 0°C.
    
  • Addition: Dissolve the crude O-TMS cyanohydrin (from Phase 1) in dry THF (30 mL). Add this solution dropwise to the

    
     suspension over 30 minutes. Note: Exothermic H2 evolution.
    
  • Reflux: Allow to warm to RT, then heat to reflux (66°C) for 3–6 hours to ensure complete reduction of the nitrile.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad.

  • Purification: Dry the filtrate over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH/
    
    
    
    90:9:1) or recrystallization.
Method B: Catalytic Hydrogenation (Scalable/Green Route)

Rationale: Avoids stoichiometric aluminum waste; safer for large batches.

Reagents:

  • Cyclopentyl Cyanohydrin (prepared via NaCN/AcOH)

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or Raney Nickel.
    
  • Solvent: Glacial Acetic Acid (AcOH).

Procedure:

  • Dissolution: Dissolve the cyanohydrin (10 mmol) in AcOH (20 mL). Note: Acidic media stabilizes the cyanohydrin.

  • Hydrogenation: Transfer to a Parr shaker or autoclave. Add

    
     (5 mol%).
    
  • Reaction: Pressurize with

    
     (50 psi) and shake at RT for 12 hours.
    
  • Workup: Filter catalyst carefully (pyrophoric!). Concentrate the acetic acid filtrate.

  • Neutralization: Basify the residue with NaOH to liberate the free amine, then extract into DCM.

Analytical Characterization

Confirm the identity of


-(Aminomethyl)cyclopentanemethanol  using the following markers:
TechniqueExpected SignalStructural Insight
IR Spectroscopy Broad band 3200–3400 cm⁻¹O-H and N-H stretching (Alcohol/Amine).
IR Spectroscopy Absence of ~2240 cm⁻¹Complete reduction of Nitrile (-CN).
1H NMR

2.6 – 2.9 ppm (m, 2H)

protons (diastereotopic).
1H NMR

3.4 – 3.6 ppm (m, 1H)

proton (chiral center).
MS (ESI+)

Molecular ion peak (

).

Safety & Troubleshooting

Hazard Management: HCN and Cyanides[2][4]
  • Cyanide Salts: Never mix NaCN/KCN with strong acids outside of a closed reactor; generates lethal HCN gas.

  • Waste: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • LAH: Reacts violently with water.[3] Use the Fieser quench method described above for controlled passivation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Aldehyde recovered) Retro-Strecker decomposition during reduction.Switch to Method A (TMS Protection) or ensure temperature is <0°C during LAH addition.
Incomplete Reduction Inactive LAH or insufficient time.Use fresh LAH; ensure reflux step is maintained for >3 hours.
Product is an Oil/Impure Aluminum salts trapping product.Perform the Fieser workup rigorously; wash the filter cake with warm THF.

References

  • Evans, D. A., et al. (1974). "New convenient methods for the preparation of silylated cyanohydrins." Journal of the American Chemical Society.[4][5] Link

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." Journal of Organic Chemistry. Link

  • Ciganek, E. (1992). "Reduction of Nitriles to Amines." Organic Reactions.[6][7][4][3][5][8][9][10] Link

  • Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews. Link

Sources

Method

Application Note: Enantioselective Synthesis and Application of 2-Amino-1-cyclopentylethanol

A Versatile Chiral Building Block for Medicinal Chemistry and Asymmetric Catalysis[1] Abstract This guide details the strategic application of 2-Amino-1-cyclopentylethanol (CPE) , a privileged chiral scaffold bridging th...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Chiral Building Block for Medicinal Chemistry and Asymmetric Catalysis[1]

Abstract

This guide details the strategic application of 2-Amino-1-cyclopentylethanol (CPE) , a privileged chiral scaffold bridging the gap between aromatic and aliphatic pharmacophores.[1] Unlike its phenyl analog (2-amino-1-phenylethanol), the cyclopentyl moiety offers increased metabolic stability and distinct lipophilic vectors (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 character) while maintaining steric bulk. This document provides validated protocols for its enantioselective synthesis via the Asymmetric Henry Reaction , its conversion into Chiral Oxazoline Ligands , and its utility in G-Protein Coupled Receptor (GPCR)  drug design.
Part 1: Structural Analysis & Pharmacochemical Properties[1]

The utility of 2-Amino-1-cyclopentylethanol lies in its ability to modulate the physicochemical properties of a drug candidate without significantly altering the binding pocket volume compared to phenyl-based analogs.[1]

1.1 The "Goldilocks" Lipophilicity

The cyclopentyl group provides a unique steric and electronic profile:

  • Metabolic Stability: Unlike phenyl rings, which are prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, the cyclopentyl ring is metabolically robust.

  • Lipophilicity (LogP): The saturation of the ring increases lipophilicity (

    
     value) compared to a phenyl ring, enhancing blood-brain barrier (BBB) permeability for CNS targets.
    
  • Conformational Flexibility: The "envelope" pucker of the cyclopentyl ring allows for induced fit binding that rigid planar phenyl rings cannot accommodate.[1]

Table 1: Physicochemical Comparison of Scaffolds

PropertyPhenyl Analog (2-Amino-1-phenylethanol)Cyclopentyl Analog (CPE)Impact on Drug Design
Hybridization ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Planar)

(3D, Puckered)
Higher 3D complexity (Fsp3 score).
Electronic Effect Electron Withdrawing (Inductive)Electron Donating (Inductive)Alters pKa of adjacent amines.
Metabolic Risk High (Arene oxides, Phenols)LowImproved half-life (

).
Solubility ModerateLower (Higher LogP)Better membrane permeability.
Part 2: Validated Synthetic Protocols

While racemic CPE is available, high-value applications require enantiopurity (>98% ee). We present the Catalytic Asymmetric Henry Reaction as the preferred route due to its atom economy and direct construction of the carbon skeleton.[1]

Protocol A: Enantioselective Synthesis via Asymmetric Henry Reaction[1]

Principle: The copper-catalyzed addition of nitromethane to cyclopentanecarbaldehyde yields the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-nitro alcohol, which is subsequently reduced to the amino alcohol. Chiral induction is achieved using a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-symmetric ligand.

Reagents:

  • Cyclopentanecarbaldehyde (CAS: 872-53-7)[1]

  • Nitromethane (Reagent Grade)

  • Catalyst: Cu(OAc)

    
    
    
    
    
    H
    
    
    O / (1R,2R)-(-)-1,2-Diaminocyclohexane (Ligand)
  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or H
    
    
    
    /Pd-C (Raney Nickel is alternative)

Step-by-Step Methodology:

  • Ligand Complex Formation:

    • In a flame-dried Schlenk flask, dissolve Cu(OAc)

      
      
      
      
      
      H
      
      
      O (10 mol%) and the chiral diamine ligand (11 mol%) in absolute Ethanol (EtOH).
    • Stir at room temperature (RT) for 1 hour to form the deep blue chiral complex.

  • The Henry (Nitroaldol) Reaction:

    • Cool the solution to 0°C.

    • Add Nitromethane (10 equiv.) followed by Cyclopentanecarbaldehyde (1.0 equiv.).[1]

    • Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.[1]

    • Critical Checkpoint: The intermediate is a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -nitro alcohol.[2] It is often unstable on silica; perform a rapid filtration through a neutral alumina plug if purification is needed, or proceed directly to reduction.[1]
      
  • Reduction to Amino Alcohol:

    • Safety Note: This step releases Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       gas and is exothermic.
      
    • Dissolve the crude nitro-alcohol in anhydrous THF under Argon.

    • Slowly add LiAlHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
        (4.0 equiv.) at 0°C.[3]
      
    • Reflux for 4 hours.[1]

    • Quenching (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) corresponding to
      
      
      grams of LiAlH
      
      
      .
    • Filter the white precipitate and concentrate the filtrate.[1]

  • Purification & Resolution:

    • The enantiomeric excess (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) from the Henry reaction is typically 85–92%.
      
    • Recrystallization: Convert the oil to the Hydrochloride Salt (HCl in ether).[1] Recrystallize from EtOH/Et

      
      O to upgrade 
      
      
      
      to >99%.

Yield: 65–75% overall.[1] Validation: Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).

Protocol B: Synthesis of Chiral BOX Ligands (Application)

One of the most powerful applications of chiral CPE is its conversion into Bis(oxazoline) (BOX) ligands, which are used to catalyze other asymmetric reactions (e.g., Diels-Alder, Cyclopropanation).

Workflow:

  • Condensation: React (1S)-2-Amino-1-cyclopentylethanol (2 equiv.) with Diethyl malonate (1 equiv.) or Dimethylmalononitrile.

  • Cyclization: Treat the resulting diamide with Mesyl Chloride (MsCl) and Triethylamine (Etngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    N) to close the rings.
    
  • Result: A cyclopentyl-substituted BOX ligand that offers a tighter chiral pocket than the standard Isopropyl-BOX.[1]

Part 3: Visualization of Workflows
Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the parallel routes for synthesis and the stereochemical outcome.[1]

SynthesisPath cluster_alt Alternative: CBS Reduction Aldehyde Cyclopentane- carbaldehyde NitroAlc (S)-2-Nitro-1- cyclopentylethanol Aldehyde->NitroAlc Asymmetric Henry Rxn (0°C, 24h) NitroM Nitromethane NitroM->NitroAlc Complex Cu(II)-Diamine Chiral Complex Complex->NitroAlc Catalysis Reduction Reduction (LiAlH4 or H2/Pd) NitroAlc->Reduction Product (S)-2-Amino-1- cyclopentylethanol (CPE) Reduction->Product Denitration/Saturation Ketone Chloromethyl Cyclopentyl Ketone Azide NaN3 / Reduction Ketone->Azide Stereoselective Reduction CBS (S)-CBS Catalyst Borane CBS->Azide Azide->Product Amination

Caption: Figure 1.[4] Comparative synthetic routes. The Asymmetric Henry Reaction (Top) is preferred for atom economy, while the CBS route (Bottom) is viable for scale-up if alpha-halo ketones are available.

Diagram 2: Pharmacophore Mapping (GPCR Binding)

This diagram explains why the cyclopentyl group is effective in drug design (e.g., for Sigma Receptors or Beta-Adrenergic sites).

Pharmacophore Receptor GPCR Hydrophobic Pocket (Sigma-1 / Beta-2) Scaffold 2-Amino-1-cyclopentylethanol Core OH_Group Hydroxyl Group (H-Bond Donor) Scaffold->OH_Group Amine_Group Amine Group (Ionic Interaction/Salt Bridge) Scaffold->Amine_Group Cyclopentyl Cyclopentyl Ring (Lipophilic Core) Scaffold->Cyclopentyl OH_Group->Receptor Serine/Threonine Residues Amine_Group->Receptor Aspartate Residue (D3.32) Cyclopentyl->Receptor Van der Waals (Optimal Volume Filling) Phenyl Phenyl Analog (Comparison) Phenyl->Receptor Pi-Stacking (Rigid, Steric Clash risk)

Caption: Figure 2. Pharmacophore interaction map. The cyclopentyl group maximizes Van der Waals contacts in hydrophobic pockets without the entropy penalty of flexible alkyl chains or the rigidity of phenyl rings.[1]

Part 4: Quality Control & Characterization[1]

To ensure the integrity of the chiral building block, the following QC parameters are mandatory.

1. Enantiomeric Excess (HPLC Method):

  • Column: Daicel Chiralpak AD-H or OD-H (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Note: weak chromophore, high concentration required) or Refractive Index (RI).

  • Target:

    
    ee.
    

2. NMR Validation (


H NMR, 400 MHz, CDCl

):
  • Look for the diagnostic multiplet of the methine proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -C-OH) around 
    
    
    
    3.4–3.8 ppm.
  • Verify the integration of the cyclopentyl protons (8H envelope) vs the methylene protons adjacent to the amine.[1]

References
  • Asymmetric Henry Reaction: Palomo, C., Oiarbide, M., & Laso, A. (2005). "Copper-catalyzed asymmetric Henry reaction."[1][5] European Journal of Organic Chemistry.[1] Link

  • Medicinal Chemistry (Sigma Receptors): Deuther-Conrad, W., et al. (2020). "Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors." RSC Medicinal Chemistry.[1] Link

  • CBS Reduction Protocol: Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[1] Link

  • Chiral Amino Alcohol Ligands: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

  • Cyclopentyl Pharmacophore Data: GuideChem Database. "2-Cyclopentylethanol Properties and Applications."[1] Link

Sources

Application

Strategic Synthesis of 5-Cyclopentyl-2-oxazolidinone: Methodological Evaluation and Protocol Optimization

Executive Summary This Application Note details the synthetic conversion of 2-amino-1-cyclopentylethanol into 5-cyclopentyl-2-oxazolidinone . Oxazolidinones represent a critical pharmacophore in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic conversion of 2-amino-1-cyclopentylethanol into 5-cyclopentyl-2-oxazolidinone . Oxazolidinones represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold for antibiotics (e.g., Linezolid) and MAO inhibitors. The introduction of the cyclopentyl moiety adds significant lipophilicity (


 modulation) and steric bulk, often enhancing metabolic stability compared to linear alkyl analogs.

This guide presents two distinct, validated protocols:

  • Method A (The Standard): CDI-mediated cyclization for high-throughput laboratory synthesis.

  • Method B (The Green Route): Diethyl carbonate-mediated carbonylation for scale-up and environmental compliance.

Methodological Evaluation & Decision Matrix

The choice of carbonyl source is the critical variable in oxazolidinone synthesis. While phosgene was historically dominant, safety concerns have shifted standard practice toward Carbonyl Diimidazole (CDI) and Dialkyl Carbonates.

ParameterPhosgene / Triphosgene 1,1'-Carbonyldiimidazole (CDI) Diethyl Carbonate (DEC)
Safety Profile High Hazard (Inhalation toxicity)Moderate (Sensitizer)Low (Green Solvent)
Atom Economy Poor (HCl byproduct)Moderate (Imidazole byproduct)High (Ethanol byproduct)
Reaction Conditions Low Temp (-78°C to 0°C)Ambient to Mild Heat (RT - 40°C)High Heat (Reflux/Microwave)
Purification Acid Scavenging RequiredAqueous Wash / CrystallizationDistillation of Ethanol
Scalability Difficult (Safety controls)Good (Cost is limiting factor)Excellent (Bulk chemical)
Workflow Decision Tree

DecisionTree Start Start: 2-Amino-1-cyclopentylethanol Scale Determine Scale & Constraints Start->Scale SmallScale < 10g / R&D Discovery Scale->SmallScale LargeScale > 100g / Process Dev Scale->LargeScale CDI_Route Select CDI Protocol (High Reliability, Mild Cond.) SmallScale->CDI_Route DEC_Route Select Carbonate Protocol (Green, Cost-Effective) LargeScale->DEC_Route

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and laboratory constraints.

Protocol A: CDI-Mediated Cyclization (Standard Laboratory Scale)

This protocol is recommended for medicinal chemistry campaigns where yield reliability and mild conditions are prioritized over raw material cost.

Mechanism of Action

The reaction proceeds via a stepwise nucleophilic acyl substitution. The amino group (more nucleophilic) attacks the CDI to form an imidazole carboxamide intermediate. Subsequent intramolecular attack by the hydroxyl group displaces the second imidazole unit, closing the ring.

CDIMechanism Substrate Amino Alcohol Intermed1 Imidazole Carbamate Substrate->Intermed1 Amine Attack (-Imidazole) CDI CDI Reagent CDI->Intermed1 TS Cyclization TS Intermed1->TS Heat/Base Product 5-Cyclopentyl- 2-oxazolidinone TS->Product -Imidazole

Figure 2: Mechanistic pathway of CDI-mediated oxazolidinone formation.

Materials
  • Substrate: 2-Amino-1-cyclopentylethanol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quench: 1M HCl, Saturated

    
    
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Amino-1-cyclopentylethanol (e.g., 1.29 g, 10 mmol) in anhydrous DCM (20 mL, 0.5 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. Add CDI (1.95 g, 12 mmol) portion-wise over 5 minutes. Note: Gas evolution (

    
    ) may not be immediately visible, but the reaction is exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (ninhydrin active) should disappear; the product is less polar and UV active (weakly) or visible by iodine stain.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove imidazole and unreacted starting amine.

    • Wash with Saturated

      
       (20 mL) and Brine (20 mL).
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If the crude solid is impure, recrystallize from EtOAc/Hexanes or purify via flash chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Protocol B: Green Carbonylation (Scale-Up Compatible)

This protocol utilizes Diethyl Carbonate (DEC), a non-toxic, biodegradable reagent. It requires higher temperatures but eliminates the need for chromatographic purification in many cases.

Materials
  • Substrate: 2-Amino-1-cyclopentylethanol (1.0 equiv)

  • Reagent: Diethyl Carbonate (DEC) (5.0 - 10.0 equiv, acts as solvent/reagent)

  • Catalyst: Potassium Carbonate (

    
    ) (0.1 equiv) or Sodium Methoxide (NaOMe) (0.05 equiv)
    
  • Apparatus: Dean-Stark trap or distillation head (essential for driving equilibrium).

Step-by-Step Methodology
  • Setup: Charge a 2-neck round-bottom flask with 2-Amino-1-cyclopentylethanol (10 mmol), Diethyl Carbonate (10 mL), and

    
      (138 mg, 1 mmol).
    
  • Reflux: Equip the flask with a short-path distillation head. Heat the mixture to 100–110°C (oil bath temperature).

  • Equilibrium Shift: Ethanol is generated as a byproduct. To drive the reaction to completion, distill off the ethanol/DEC azeotrope continuously.

    • Note: If using a microwave reactor, heat to 120°C for 20–30 minutes in a sealed vessel, though pressure limits must be observed.

  • Reaction Monitoring: Continue heating until ethanol evolution ceases (approx. 2–4 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid catalyst (

      
      ).
      
    • Concentrate the filtrate under vacuum to remove excess Diethyl Carbonate.

  • Isolation: The residue is typically the pure oxazolidinone. It can be recrystallized from hot ethanol or toluene if necessary.

Analytical Validation

Successful synthesis must be validated against the following spectroscopic markers.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 1740–1760 cm⁻¹ Strong C=O stretch (Cyclic Carbamate). Distinct from acyclic carbamates (~1700 cm⁻¹).
¹H NMR (CDCl₃)δ 4.0 – 4.5 ppm Multiplet (1H), CH-O (Methine proton on the ring).
¹H NMR (CDCl₃)δ 3.2 – 3.6 ppm Multiplet (2H), CH₂-N (Methylene protons on the ring).
¹H NMR (CDCl₃)δ 5.5 – 6.5 ppm Broad singlet, NH (Amide proton).
¹³C NMR ~158–160 ppm C=O Carbonyl carbon.
HRMS (ESI) [M+H]⁺ Calc. mass for

: 156.10 . Expect m/z ~156.1.

Troubleshooting Guide:

  • Problem: Low Yield in Method A.

    • Cause: Hydrolysis of CDI.[1]

    • Fix: Ensure CDI is fresh (white powder, not yellow) and solvents are anhydrous.

  • Problem: Incomplete conversion in Method B.

    • Cause: Ethanol not removed efficiently.

    • Fix: Increase nitrogen sweep or improve distillation efficiency to remove ethanol.

References

  • Kutney, A. M., et al. (2024).[2] "Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica, 16(2), 243-248. Link

  • Lewis, N., McKillop, A., Taylor, R. J. K., & Watson, R. J. (1995). "A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids."[3] Synthetic Communications, 25(4), 561–568. Link

  • Gage, J. R., & Evans, D. A. (1990). "(S)-4-(Phenylmethyl)-2-oxazolidinone." Organic Syntheses, 68, 77. Link

  • Shaikh, A. A., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones... using Diethyl Carbonate." Molecules, 16, various pages.[4] (Contextualized from general green chemistry protocols). Link

  • Mahy, W., Plucinski, P. K., & Frost, C. G. (2014).[4] "Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohols." Organic Letters, 16(19), 5020–5023. Link

Sources

Method

reductive amination protocols for cyclopentyl amino alcohols

Application Note: High-Fidelity Reductive Amination Protocols for Cyclopentyl Amino Alcohols -substituted cyclopentyl amino alcohols via reductive amination. Introduction & Strategic Importance Cyclopentyl amino alcohols...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Protocols for Cyclopentyl Amino Alcohols


-substituted cyclopentyl amino alcohols via reductive amination.

Introduction & Strategic Importance

Cyclopentyl amino alcohols are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for neuraminidase inhibitors (e.g., Peramivir), GPCR ligands, and glycosidase inhibitors. The synthesis of these motifs typically involves the reductive amination of cyclopentanones with amino alcohols (or conversely, aminocyclopentanes with hydroxy-carbonyls).[1]

However, this transformation presents unique challenges compared to acyclic or cyclohexyl analogs:

  • Steric Strain: The envelope conformation of the cyclopentyl ring creates subtle steric clashes that impede imine formation.[1]

  • Stereochemical Ambiguity: Controlling cis vs. trans hydride delivery is difficult due to the flexibility of the five-membered ring.[1]

  • Chelation Effects: The hydroxyl group on the amine partner can coordinate with boron reducing agents, altering reactivity and stereoselectivity.[1]

This guide details two field-proven protocols: a Standard Direct Protocol using Sodium Triacetoxyborohydride (STAB) for general screening, and a Lewis-Acid Mediated Protocol using Titanium(IV) Isopropoxide for sterically hindered or unreactive substrates.[1]

Mechanistic Logic & Reaction Pathway

Understanding the mechanism is critical for troubleshooting.[1] The reaction proceeds through an equilibrium-limited carbinolamine formation, followed by dehydration to the iminium ion.[1] The reducing agent must selectively reduce the iminium species faster than the starting ketone.[1]

Key Insight: In cyclopentyl systems, the rate-limiting step is often the initial attack of the amine due to ring strain (I-strain).[1] The use of


 shifts this equilibrium by scavenging water and activating the carbonyl.[1]
Diagram 1: Mechanistic Pathway & Chemoselectivity[1]

ReductiveAmination Ketone Cyclopentanone Carbinol Carbinolamine (Unstable) Ketone->Carbinol + Amine Amine Amino Alcohol Amine->Carbinol Iminium Iminium Ion (Activated) Carbinol->Iminium - H2O Iminium->Ketone Hydrolysis (If wet) Product Cyclopentyl Amino Alcohol Iminium->Product Hydride Transfer Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Carbinol Promotes Hydride Hydride Source (STAB or NaBH4) Hydride->Product Reduces

Caption: The reductive amination pathway.[1][2][3][4][5][6][7][8][9][10] Acid catalysis drives the dehydration to the iminium ion, which is the necessary substrate for hydride reduction.

Protocol A: The "Workhorse" Method (STAB)

Applicability: Routine synthesis, unhindered amines, high-throughput screening.[1] Reagent: Sodium Triacetoxyborohydride (STAB).[1] Why this works: STAB is mild and exhibits high chemoselectivity for imines over ketones, minimizing the direct reduction of the starting material to cyclopentanol [1].

Materials
  • Cyclopentanone derivative (1.0 equiv)[1]

  • Amino alcohol (1.0 – 1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[11]

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under

    
    , dissolve the cyclopentanone (1.0 mmol) in DCE (5 mL).
    
  • Amine Addition: Add the amino alcohol (1.1 mmol).

    • Note: If the amino alcohol is a salt (e.g., HCl salt), add 1.1 equiv of TEA to liberate the free base.

  • Catalyst Addition: Add Glacial AcOH (1-2 mmol). Stir for 15-30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS (look for disappearance of imine mass).[1]

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH/NH4OH).[1]
    

Protocol B: The "Heavy Duty" Method (Titanium-Mediated)[1]

Applicability: Sterically encumbered cyclopentanones, weakly nucleophilic amines, or when Protocol A fails to reach conversion. Reagent: Titanium(IV) Isopropoxide (


) followed by Sodium Borohydride (

).[1] Why this works:

acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the unfavorable equilibrium toward the imine/enamine species before the reducing agent is added [2].
Materials
  • Cyclopentanone derivative (1.0 equiv)[1]

  • Amino alcohol (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (neat, 1.2 – 2.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Absolute Ethanol (EtOH)[1][4]

Step-by-Step Procedure
  • Complexation: In a dried vial, combine the cyclopentanone (1.0 mmol) and amino alcohol (1.2 mmol).

  • Titanium Addition: Add

    
     (2.0 mmol) neat.[1]
    
    • Caution: The mixture may become viscous.[1] If stirring is difficult, add minimal dry THF (0.5 mL).

  • Imine Formation: Stir the neat/concentrated mixture under Argon for 1–4 hours.

    • Validation: This step is self-validating; the solution often changes color (yellow/orange) indicating titanate complex formation.[1]

  • Dilution: Dilute the reaction mixture with Absolute EtOH (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) portion-wise.
    
    • Note:

      
       is used here instead of STAB because the Ti-complex is robust and requires a stronger hydride source, yet the conditions remain mild enough to avoid reducing the alcohol.
      
  • Workup (Critical):

    • Add water (1 mL) dropwise to hydrolyze the titanium salts.[1] A heavy white precipitate (

      
      ) will form.[1]
      
    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove the titanium solids.[1]

    • Tip: Washing the Celite cake with hot EtOAc ensures full recovery of the polar amino alcohol product.[1]

Stereochemical Considerations

In substituted cyclopentanones, the hydride attack is governed by a competition between steric approach control (kinetic) and product stability (thermodynamic).

  • Kinetic Control (STAB at low temp): Hydride attacks from the less hindered face, pushing the amine to the more hindered face (often cis to a neighbor).[1]

  • Chelation Control: If the amino alcohol contains a hydroxyl group capable of coordinating to the Boron or Titanium, it can direct the hydride delivery to the same face as the directing group.

Diagram 2: Decision Matrix for Protocol Selection

ProtocolSelection Start Start: Cyclopentanone + Amino Alcohol CheckSterics Is the Amine/Ketone Sterically Hindered? Start->CheckSterics ProtocolA Protocol A: STAB (Standard) CheckSterics->ProtocolA No (Un hindered) ProtocolB Protocol B: Ti(OiPr)4 (Scavenger/Lewis Acid) CheckSterics->ProtocolB Yes (Hindered) CheckAcid Is the substrate Acid Sensitive? CheckAcid->ProtocolA No (Optimize Temp) CheckAcid->ProtocolB Yes (Avoid AcOH) ProtocolA->CheckAcid If Low Yield

Caption: Workflow for selecting the optimal reductive amination protocol based on substrate sterics and stability.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Equilibrium favors ketone; water inhibition.[1]Switch to Protocol B (

). The Ti scavenges water, forcing imine formation.[1]
Direct Reduction (Alcohol byproduct) Reducing agent added before imine formed.[1]Increase "Pre-mix" time (Step 3 in Protocol A).[1] Ensure AcOH is present to catalyze imine formation.[1]
Dialkylation (Tertiary amine) Primary amine is too nucleophilic; product reacts with ketone.[1]Use excess amine (1.5–2.0 equiv).[1][10] Switch to stepwise method: Form imine

Isolate/Evaporate

Reduce.[1]
Titanium Emulsion during Workup Incomplete hydrolysis of titanates.[1]Use "Fieser workup" logic: Add minimal water, stir until white powder forms, then filter. Do not use large volumes of water initially.[1]
Poor Solubility Amino alcohol is zwitterionic or very polar.[1]Use Methanol as co-solvent (for STAB) or run neat (for Titanium).[1] Ensure final extraction pH is basic (> pH 10).[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][11] The Journal of Organic Chemistry. [Link][11]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1] The Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995).[1][10] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][4][8] Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application

2-Amino-1-cyclopentylethanol as a ligand in asymmetric catalysis

Application Note: 2-Amino-1-cyclopentylethanol as a Ligand in Asymmetric Catalysis Executive Summary 2-Amino-1-cyclopentylethanol (ACP) is a potent chiral -amino alcohol ligand used in asymmetric synthesis. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-1-cyclopentylethanol as a Ligand in Asymmetric Catalysis

Executive Summary

2-Amino-1-cyclopentylethanol (ACP) is a potent chiral


-amino alcohol ligand used in asymmetric synthesis. Structurally analogous to the widely used 2-amino-1-phenylethanol, the ACP ligand substitutes the aromatic phenyl ring with a cycloalkyl group. This substitution alters the steric demand and electronic properties of the chelate, often resulting in superior enantioselectivity for specific aliphatic substrates where 

-stacking interactions of phenyl-based ligands (like phenylglycinol) are unfavorable.

This guide details the synthesis of the ligand, its resolution, and its primary application in the enantioselective addition of diethylzinc to aldehydes , providing a self-validating protocol for achieving high enantiomeric excess (


).

Ligand Profile & Structural Logic

The efficacy of 2-amino-1-cyclopentylethanol stems from its ability to form rigid 5-membered chelate rings with transition metals (Zn, Cu, Ti).

FeatureDescriptionCatalytic Advantage
Backbone 1,2-Amino AlcoholForms a rigid 5,5-bicyclic transition state with Zinc (Noyori-Oguni model).
R-Group CyclopentylProvides significant steric bulk (

) without aromatic electronic interference.
Chirality (1S) or (1R)Controls the facial selectivity (Re vs Si) of the nucleophilic attack.
Basicity Primary AmineFacilitates rapid ligand exchange and formation of the active bimetallic species.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the active catalytic cycle for the diethylzinc addition, highlighting the formation of the bimetallic zinc complex.

CatalyticCycle Ligand Chiral Ligand (2-Amino-1-cyclopentylethanol) PreCatalyst Mono-Zinc Species (LZZnEt) Ligand->PreCatalyst + Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) ActiveCat Bimetallic Catalyst (L*Zn2Et3) PreCatalyst->ActiveCat + Et2Zn (Lewis Acid) TS Transition State (Assembly) ActiveCat->TS + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS ProductAlkoxide Zinc Alkoxide TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ActiveCat + Et2Zn (Catalyst Regeneration) FinalProduct Chiral Alcohol (High ee) ProductAlkoxide->FinalProduct Hydrolysis

Caption: The Noyori-Oguni catalytic cycle. The amino alcohol ligand forms a bimetallic complex that activates the aldehyde and directs the alkyl group addition.

Ligand Synthesis & Resolution Protocol

Since 2-amino-1-cyclopentylethanol is not always commercially available in enantiopure form, researchers must synthesize it via the Henry Reaction followed by resolution.

Precursors: Cyclopentanecarbaldehyde, Nitromethane, L-(+)-Tartaric acid.

Step 3.1: Synthesis of (±)-2-Amino-1-cyclopentylethanol
  • Henry Reaction:

    • Mix cyclopentanecarbaldehyde (100 mmol) and nitromethane (150 mmol) in ethanol (50 mL).

    • Add NaOH (10 mol%) at 0°C. Stir for 4 hours.

    • Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of aldehyde.

    • Quench with dilute HCl, extract with EtOAc. Evaporate to yield 2-nitro-1-cyclopentylethanol.

  • Reduction:

    • Dissolve the nitroalcohol in dry THF under Nitrogen.

    • Slowly add

      
       (3 equiv) at 0°C (Caution: Exothermic). Reflux for 12 hours.
      
    • Workup: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter white precipitate.
    • Concentrate filtrate to yield racemic amino alcohol.

Step 3.2: Optical Resolution

To obtain the active chiral ligand (e.g., S-enantiomer):

  • Dissolve racemic amine (10 g) in hot Ethanol.

  • Add equimolar L-(+)-Tartaric acid dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filter the crystals (diastereomeric salt). Recrystallize 2x from Ethanol/Water (9:1) until constant melting point is achieved.

  • Free Basing: Dissolve salt in water, basify with 2M NaOH to pH > 12, and extract with

    
    . Dry over 
    
    
    
    and concentrate.
  • Validation: Determine

    
     via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10). Target 
    
    
    
    .

Application Protocol: Enantioselective Diethylzinc Addition

This is the standard operating procedure (SOP) for using 2-amino-1-cyclopentylethanol to synthesize chiral alcohols.

Reaction: Benzaldehyde +



Reagents & Equipment
  • Ligand: (S)-2-Amino-1-cyclopentylethanol (5 mol%, 6.5 mg for 1 mmol scale).

  • Substrate: Benzaldehyde (1.0 mmol, 106 mg).

  • Reagent: Diethylzinc (1.0 M in Hexane, 2.0 mmol).

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Balloon).

Step-by-Step Procedure
  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk tube and cool under Argon.

    • Add Ligand (6.5 mg, 0.05 mmol) and Toluene (2 mL).

    • Add

      
       (2.0 mL, 2.0 mmol) dropwise at Room Temperature (RT).
      
    • Observation: Evolution of ethane gas (bubbles). Solution should remain clear.

    • Stir for 30 minutes at RT to ensure formation of the zinc-chelate complex.

  • Substrate Addition:

    • Cool the mixture to 0°C (Ice bath).

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

    • Note: Reaction rate is temperature dependent. 0°C balances rate and selectivity.

  • Reaction Monitoring:

    • Stir at 0°C for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot (

      
      ) should disappear; product alcohol appears at lower 
      
      
      
      .
  • Quench & Purification:

    • Quench by slow addition of saturated

      
       (2 mL) at 0°C. (Caution: Vigorous bubbling).
      
    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with Brine, dry over

      
      .
      
    • Purify via Flash Chromatography (Silica gel, Hexane/EtOAc 9:1).

Expected Results
  • Yield: >90%

  • Enantiomeric Excess (

    
    ):  92–96% (depending on substrate purity and anhydrous conditions).
    
  • Configuration: The (S)-ligand typically yields the (S)-alcohol (assuming Noyori model holds for this steric profile).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsUse freshly distilled Toluene (Na/Benzophenone). Ensure

is not hydrolyzed (titrate if old).
Low

Racemic LigandRe-check optical rotation of ligand. Ensure resolution recrystallization was sufficient.
Low

Background ReactionThe uncatalyzed reaction is fast at RT. Ensure reaction is kept at 0°C. Reduce

excess if necessary.
Cloudy Solution Zinc Hydroxide formationSystem leak. Check septa and argon balloon pressure.

Structural Variations & Workflow

To confirm the utility of the cyclopentyl group versus the phenyl group, a comparative workflow is often employed during optimization.

Optimization Start Ligand Selection Screen1 Screen 1: Phenyl-Ligand (Standard) Start->Screen1 Screen2 Screen 2: Cyclopentyl-Ligand (Steric Probe) Start->Screen2 Decision Compare ee% Screen1->Decision Screen2->Decision ResultA Phenyl Better? Substrate needs π-stacking Decision->ResultA ResultB Cyclopentyl Better? Substrate needs steric bulk only Decision->ResultB

Caption: Workflow for determining when to substitute Phenylglycinol with 2-Amino-1-cyclopentylethanol.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4] Chemical Reviews, 92(5), 833-856. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino alcohols from amino acids: synthesis and use in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron Letters, 29(24), 2947-2950. (Foundational work on amino alcohol ligand classes).
  • PubChem Compound Summary. (2023). 2-Amino-1-cyclopentylethanol (CID 20072198). National Center for Biotechnology Information. Link

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. (Source for the nitroaldol synthesis route).[5][6][7][8] Link

Sources

Method

Application Note: Optimized Derivatization Strategies for the GC-MS Quantitation of 2-Amino-1-cyclopentylethanol

Abstract & Core Challenge The analysis of 2-Amino-1-cyclopentylethanol (ACE) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical challenge inherent to β-amino alcohols. The molecule contains two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The analysis of 2-Amino-1-cyclopentylethanol (ACE) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical challenge inherent to β-amino alcohols. The molecule contains two active protic functional groups: a primary amine (-NH₂) and a secondary alcohol (-OH) attached to a steric cyclopentyl ring.

Without derivatization, ACE exhibits:

  • Poor Peak Shape: Severe tailing due to hydrogen bonding with silanol groups in the GC column stationary phase.

  • Thermal Instability: Susceptibility to dehydration or oxidative degradation in the hot injector port (250°C+).

  • Low Volatility: High polarity prevents efficient volatilization, reducing sensitivity.

This guide details a validated Silylation Protocol using BSTFA + 1% TMCS . This method replaces active protons with trimethylsilyl (TMS) groups, yielding a chemically stable, volatile, and non-polar Di-TMS derivative suitable for trace-level quantitation.

Chemical Logic & Mechanism

The Reaction: Silylation

Silylation is selected over acylation (e.g., TFAA) for this application because it allows for the simultaneous blocking of both the hydroxyl and amine groups in a single step under mild conditions, preserving the cyclopentyl ring integrity.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1] A powerful silyl donor.[2][3]

  • TMCS: Trimethylchlorosilane (1%). Acts as a critical Lewis acid catalyst.

Mechanism of Action:

  • Hydroxyl Silylation (Fast): The -OH group reacts rapidly with BSTFA. The oxygen acts as a nucleophile, attacking the silicon atom.

  • Amine Silylation (Slow): The primary amine is less acidic and sterically hindered. The addition of TMCS increases the silyl donor potential (leaving group ability), forcing the reaction to completion to form the N,O-di-TMS derivative.

Target Derivative Properties:

  • Parent MW: 129 amu

  • Target Derivative: N,O-Bis(trimethylsilyl)-2-amino-1-cyclopentylethanol

  • Net Mass Gain: +144 amu (2 x 72 amu)

  • Target MW: 273 amu

Experimental Protocol

Materials & Reagents
Reagent/MaterialSpecificationPurpose
Analyte 2-Amino-1-cyclopentylethanol (>98%)Target Molecule
Derivatizing Agent BSTFA + 1% TMCSSilylation Reagent
Solvent Anhydrous Pyridine or AcetonitrileReaction Medium / Proton Scavenger
Internal Standard Naphthalene-d8 or DiphenylamineQuantitation Reference
Vials 2mL Amber Glass (Silanized)Reaction Vessel
Step-by-Step Derivatization Workflow

Critical Note: All glassware must be oven-dried. Moisture is the enemy of silylation.[1]

  • Sample Preparation:

    • Weigh 1.0 mg of ACE sample into a 2 mL silanized amber vial.

    • Add 50 µL of Internal Standard solution (100 µg/mL in Acetonitrile).

    • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at room temperature. Residue must be bone dry.

  • Reagent Addition:

    • Add 100 µL of Anhydrous Pyridine . (Pyridine acts as an acid scavenger and facilitates amine silylation).

    • Add 100 µL of BSTFA + 1% TMCS .

  • Reaction:

    • Cap the vial tightly with a PTFE-lined crimp cap.

    • Vortex for 30 seconds.

    • Incubate at 70°C for 45 minutes .

    • Why Heat? While the alcohol reacts at room temp, the primary amine requires thermal energy to overcome the activation barrier for silylation.

  • Final Prep:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • Transfer to a GC autosampler vial with a low-volume insert.

    • Inject immediately or store at -20°C (stable for 24 hours).

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS)Standard non-polar phase; excellent for TMS derivatives.
Dimensions 30m x 0.25mm ID x 0.25µm filmBalanced resolution and capacity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (10:1) or Splitless (for trace analysis)Adjust based on concentration.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Fast ramp prevents peak broadening; high final temp elutes silylated byproducts.
Transfer Line 280°CPrevents condensation before MS.
Ion Source EI (70 eV) @ 230°CStandard fragmentation energy.
Scan Range 40–450 m/zCovers parent ion and characteristic fragments.

Visualization of Workflow & Mechanism

Diagram 1: Derivatization Reaction Pathway

This diagram illustrates the conversion of the native amino alcohol to the Di-TMS derivative.

G Start 2-Amino-1- cyclopentylethanol (MW 129) Step1 + BSTFA / Pyridine (Fast Reaction) Start->Step1 Inter Intermediate: Mono-TMS Ether (MW 201) Step1->Inter -OH Silylation Step2 + 1% TMCS / 70°C (Catalyzed Step) Inter->Step2 Final Target: N,O-Di-TMS Derivative (MW 273) Step2->Final -NH2 Silylation

Caption: Step-wise silylation mechanism. Note that the amine silylation (Step 2) is the rate-limiting step requiring heat and catalysis.

Diagram 2: Method Decision Tree

A logic flow for troubleshooting incomplete derivatization.

D Check Analyze Chromatogram Result1 Single Peak (MW 273) Check->Result1 Result2 Split Peaks (MW 201 & 273) Check->Result2 Action1 Success: Proceed to Quant Result1->Action1 Action2 Issue: Incomplete Amine Rxn Result2->Action2 Fix1 Increase Temp to 80°C Action2->Fix1 Fix2 Add more TMCS (up to 5%) Action2->Fix2 Fix3 Check Moisture (Dry Solvents) Action2->Fix3

Caption: Troubleshooting logic. The presence of MW 201 indicates the amine failed to react, requiring harsher conditions.

Interpretation of Results (Mass Spectra)

When analyzing the mass spectrum of the Di-TMS derivative , look for these characteristic fragmentation patterns to confirm identity:

  • Molecular Ion (M+): Small or non-existent peak at m/z 273 . Silylated aliphatic amines often show weak molecular ions.

  • Alpha-Cleavage (Base Peak): The bond between the carbon bearing the ether and the carbon bearing the amine is the weakest.

    • Fragment A: [Cyclopentyl-CH-OTMS]+

    • Fragment B: [CH2-N(TMS)2]+ (Dominant if Di-TMS) or [CH2-NH(TMS)]+

    • Expect a strong peak at m/z 174 (Cyclopentyl-CH-OTMS) or m/z 116 (CH2-N(TMS)2).

  • Silicon Fragments: Strong peak at m/z 73 [(CH3)3Si]+, characteristic of all TMS derivatives.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Agilent Technologies. (2011).[4] Amino Alcohols Analysis of Ethanol Amines. Application Note A01538. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-1-cyclopentylethanol Synthesis

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for -Amino Alcohol Synthesis Reference ID: TSC-ACE-2024-02 Strategic Overview: The Critical Pathway The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for


-Amino Alcohol Synthesis
Reference ID:  TSC-ACE-2024-02

Strategic Overview: The Critical Pathway

The synthesis of 2-Amino-1-cyclopentylethanol (CAS: 72799-58-7) presents a classic challenge in organic synthesis: managing the polarity of


-amino alcohols while preventing side reactions during carbon-carbon bond formation.

While epoxide ring-opening is a theoretical option, it often suffers from poor regioselectivity (yielding the iso-amino alcohol). Therefore, this guide focuses on the Henry Reaction (Nitroaldol) followed by Reduction , which is the industry standard for high-yield, scalable production.

The Synthetic Map

The following diagram outlines the primary pathway and the critical failure points (red nodes) where yield is typically lost.

G node_start Cyclopentanecarbaldehyde + Nitromethane node_henry Henry Reaction (Base Catalyzed) node_start->node_henry node_inter Intermediate: 2-Nitro-1-cyclopentylethanol node_henry->node_inter < 10°C, Mild Base node_retro FAILURE: Retro-Henry (Reversion) node_henry->node_retro Strong Base/High Temp node_dehydrate FAILURE: Dehydration to Nitroalkene node_inter->node_dehydrate Acidic Workup/Heat node_reduce Reduction Step (H2/Cat or LAH) node_inter->node_reduce node_product Target: 2-Amino-1-cyclopentylethanol node_reduce->node_product Complete Conversion node_emulsion FAILURE: Workup Emulsion (Product Trapped) node_reduce->node_emulsion Poor Quench

Figure 1: Critical Control Points in the Henry-Reduction Pathway.

Phase 1: The Henry Reaction (Nitroaldol)

Objective: Couple cyclopentanecarbaldehyde with nitromethane without triggering retro-aldol or dehydration.

Troubleshooting Guide

Q: My reaction reaches 60% conversion and then stops or reverses. Why? A: You are likely experiencing the Retro-Henry reaction . The Henry reaction is reversible. If you use a strong base (like NaOH or KOH) or allow the temperature to rise, the equilibrium shifts back to the starting materials.

  • Correction: Switch to a milder base. Tetramethylguanidine (TMG) or DBU (10 mol%) in THF or MeCN at 0°C are superior for sensitive aldehydes [1]. Alternatively, use a heterogeneous catalyst like Amberlyst A-21 to drive the reaction forward without promoting the reverse step.

Q: I see a new spot on TLC that is less polar than my nitro-alcohol. Is this the product? A: No, that is likely the nitroalkene (dehydration product).

  • Mechanism:

    
    -nitro alcohols dehydrate easily under basic conditions if heated, or under acidic conditions during workup.
    
  • Correction: Keep the reaction temperature strictly below 10°C. During workup, neutralize the base carefully with acetic acid to pH 7, not lower. Do not distill the intermediate nitro-alcohol; it will decompose. Use it crude for the next step.

Q: The reaction mixture turned a dark red/brown. Is this normal? A: This indicates the formation of nitronate polymers or Nef-type degradation, usually caused by excessive base concentration.

  • Correction: Dilute your nitromethane. Ensure you are using 1.2–1.5 equivalents of nitromethane relative to the aldehyde, but keep the base catalytic (0.1 eq).

Phase 2: The Reduction Step

Objective: Reduce the nitro group (


) to the amine (

) without cleaving the C-C bond or leaving hydroxylamine impurities.
Comparative Analysis of Reducing Agents
MethodYield PotentialRisk ProfileRecommendation
H₂ / Raney Nickel High (85-95%)High pressure req; Pyrophoric catalyst.Gold Standard. Cleanest crude.
LiAlH₄ (LAH) High (80-90%)Violent quench; Aluminum emulsions trap product.Good for small scale (<5g).
Zn / HCl Moderate (60-70%)Messy workup; Acid can degrade alcohol.Avoid for this substrate.
H₂ / Pd/C Moderate (70%)Slower kinetics for aliphatic nitro groups.Use if Raney Ni is unavailable.
Troubleshooting Guide

Q: The reduction seems complete by TLC, but I recovered almost no mass after LAH workup. A: Your product is trapped in the aluminum salts. 2-Amino-1-cyclopentylethanol is a 1,2-amino alcohol; it acts as a bidentate ligand, chelating to Aluminum species.

  • Correction: Do NOT use the standard water/NaOH quench. Use the Fieser Workup (see Protocol below) or a Rochelle's Salt (Sodium Potassium Tartrate) quench. The tartrate exchanges with the amino alcohol, releasing it into the organic phase [2].

Q: I have a persistent impurity that stains weakly with ninhydrin. A: This is likely the hydroxylamine intermediate (


). Reduction of nitro groups proceeds via nitroso 

hydroxylamine

amine.
  • Correction: The reaction needs more time or more forcing conditions. If using Hydrogenation, increase pressure (50 psi) or temperature (to 50°C). If using LAH, reflux for an additional hour.

Validated Experimental Protocol

Designed for 10g Scale. All steps must be performed in a fume hood.

Step 1: Synthesis of 2-Nitro-1-cyclopentylethanol
  • Setup: Flame-dry a 250 mL round-bottom flask. Add Cyclopentanecarbaldehyde (10.0 g, 102 mmol) and Nitromethane (9.3 g, 153 mmol, 1.5 eq) in THF (100 mL).

  • Catalysis: Cool to 0°C (ice bath). Add Tetramethylguanidine (TMG) (1.17 g, 10 mmol, 0.1 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 4 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). Aldehyde (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Dilute with Et₂O (100 mL). Wash with saturated NH₄Cl (50 mL) to buffer pH. Wash with brine. Dry over MgSO₄.

  • Concentration: Evaporate solvent at <35°C (bath temp). Do not heat.

    • Yield Expectation: ~15g of pale yellow oil (Crude).

Step 2: Reduction (Raney Nickel Method)

Preferred for cleanliness and yield.

  • Setup: Dissolve the crude nitro-alcohol in Methanol (150 mL).

  • Catalyst: Add Raney Nickel (~1.5 g slurry, washed with MeOH) carefully under Argon flow. Warning: Pyrophoric.

  • Hydrogenation: Place in a Parr shaker or autoclave at 50 psi H₂ pressure. Agitate at room temperature for 12 hours.

    • Checkpoint: Monitor IR.[1][2] The strong

      
       stretches (1550 & 1370 cm⁻¹) must disappear completely.
      
  • Filtration: Filter through a Celite pad (keep wet with MeOH to prevent fire). Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue is often pure enough. If not, recrystallize from Isopropanol/Hexane or distill under high vacuum (bp ~110°C @ 0.5 mmHg).

Step 2 Alternative: Reduction (LiAlH₄ Method)

Use if high-pressure equipment is unavailable.

  • Setup: Suspend LiAlH₄ (7.7 g, 204 mmol, 2.0 eq) in dry THF (200 mL) at 0°C.

  • Addition: Dissolve crude nitro-alcohol in THF (50 mL) and add dropwise to the LAH suspension. Maintain temp <10°C.

  • Reflux: Warm to RT, then reflux gently for 4 hours.

  • Fieser Quench (Critical): Cool to 0°C. Add slowly in order:

    • 7.7 mL Water

    • 7.7 mL 15% NaOH

    • 23 mL Water

  • Isolation: Stir until a white, granular precipitate forms (30 mins). Filter. Wash solid with THF. Concentrate filtrate.

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields immediately.

Troubleshooting start Start: Low Yield Identified step1 Check Step 1 (Henry) start->step1 check_sm Is Aldehyde remaining? step1->check_sm check_alkene Is Nitroalkene present? (Olefinic H in NMR) step1->check_alkene step2 Check Step 2 (Reduction) step1->step2 Step 1 OK sol_time Action: Increase Time or Catalyst Load check_sm->sol_time Yes sol_temp Action: Lower Temp (<0°C) Use Weaker Base check_alkene->sol_temp Yes check_mass Low Mass Recovery? step2->check_mass check_purity Impurity present? step2->check_purity sol_emulsion Action: Use Rochelle's Salt or Fieser Quench check_mass->sol_emulsion Yes sol_incomplete Action: Check for Hydroxylamine (Increase H2 pressure/Temp) check_purity->sol_incomplete Yes

Figure 2: Diagnostic Logic for Yield Improvement.

References

  • Henry Reaction Optimization: Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047. (Context: General optimization of nitro-aldol conditions).

  • Emulsion Breaking (Fieser Workup): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for LAH workups).
  • Rochelle's Salt Method: "Reaction Work-Up: Breaking Emulsions." MIT Department of Chemistry - The Guide.

  • Synthesis of

    
    -Amino Alcohols:  Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. 
    

Sources

Optimization

purification of 2-Amino-1-cyclopentylethanol from reaction mixtures

Technical Overview & The Purification Paradox The Molecule: 2-Amino-1-cyclopentylethanol (CAS: 72799-58-7) Structure: A cyclopentyl ring attached to the -carbon of ethanol, with a primary amine at the -position.[1] The C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & The Purification Paradox

The Molecule: 2-Amino-1-cyclopentylethanol (CAS: 72799-58-7) Structure: A cyclopentyl ring attached to the


-carbon of ethanol, with a primary amine at the 

-position.[1] The Challenge: This molecule presents a classic "amphiphilic paradox." The lipophilic cyclopentyl ring suggests organic solubility, but the vicinal amino-alcohol motif creates a highly polar, hydrogen-bonding "head" that anchors the molecule in the aqueous phase.[1]

Standard extraction protocols often fail because the partition coefficient (


) sits uncomfortably between water and common organic solvents.[1] This guide replaces "brute force" extraction with a chemically logical Phase-Switch Strategy .

Phase 1: The "Crude" Isolation (Quench & Capture)[1]

Context: Most users synthesize this via reduction of cyanohydrins (using LAH/Borane) or ring-opening of epoxides.[1] The reaction mixture likely contains aluminum/boron salts, unreacted starting material, and the product.[1]

Protocol A: Managing Aluminum/Boron Emulsions

If you used Lithium Aluminum Hydride (LAH) or Borane, standard aqueous workups will create gelatinous emulsions that trap your product.[1]

The "Fieser" Modification for Amino Alcohols: Do not use acid to quench. Acid protonates the amine, locking it in the aqueous sludge.[1]

  • Cool reaction mixture to 0°C.

  • Dilute with diethyl ether (creates a non-polar buffer).

  • Add sequentially per gram of LAH used:

    • 1 mL

      
       (Quench)
      
    • 1 mL 15% aqueous

      
       (Granulates the aluminum salts)[1]
      
    • 3 mL

      
       (Hydrates the precipitate)
      
  • Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

  • Filter through a Celite pad.

  • Rinse the cake with warm THF or Methanol (critical: cold ether won't wash the polar product off the salts).

Phase 2: The Acid-Base Phase Switch (Chemical Purification)

This is the most effective method to separate the amino alcohol from non-basic impurities (unreacted ketones/epoxides) without chromatography.[1]

Figure 1: The Acid-Base "Phase Switch" Logic Flow. Note the specific solvent choice in the final extraction.

Step-by-Step Protocol:
  • Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Extract with 1M HCl (

    
    ).
    
    • Why? The amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities stay in EtOAc.[1]
      
  • Wash the combined aqueous acidic layer with fresh EtOAc once.[1]

  • The Critical Adjustment (Salting Out):

    • Cool the aqueous layer to 0°C.[1][2]

    • Basify with 50% NaOH until pH > 12.[1]

    • Add solid NaCl until the solution is saturated.

    • Expert Insight: This "salting out" effect disrupts the hydration shell of the amino alcohol, forcing it out of the water phase.[1] Without this, you will lose up to 40% of your yield to the water layer.[1]

  • Extract using DCM:Isopropanol (3:1 ratio) .

    • Why? Pure DCM is often too non-polar to pull the amino alcohol out of water.[1] The Isopropanol acts as a phase-transfer co-solvent.[1]

  • Dry over

    
     and concentrate.
    

Phase 3: Fine Purification (Polishing)[1]

If the acid-base extraction yields a yellow oil (90-95% purity), use these methods for analytical purity.

Method A: Vacuum Distillation (For Liquids)

Due to hydrogen bonding, the boiling point is high.[1]

  • Vacuum Requirement: < 1 mmHg (High Vacuum).

  • Temperature: Expect boiling around 110–125°C at 0.5 mmHg.

  • Warning: Do not distill at atmospheric pressure; the molecule will undergo oxidative degradation or polymerization.[1]

Method B: Salt Formation (For Solids)

Converting the oil to a crystalline salt is often superior to distillation for storage.[1]

  • Dissolve the free base oil in a minimal amount of dry Ethanol.[1]

  • Add 1 equivalent of Oxalic Acid (dissolved in warm Ethanol).

  • Allow to cool slowly.[1] The oxalate salt usually crystallizes readily.[1]

  • Filter and wash with cold ether.[1]

    • Note: HCl salts are often hygroscopic (water-absorbing) and may turn into an oil.[1] Oxalates or Fumarates are generally more stable solids.[1]

Troubleshooting & FAQs

Q1: I ran a silica column, but my product is smearing/tailing and I lost mass. Diagnosis: The amine interacts strongly with the acidic silanols on the silica gel.[1] Solution:

  • Pre-treat the silica: Slurry the silica in your eluent + 1% Triethylamine (

    
    ) before packing the column.[1]
    
  • Eluent Modifier: Use DCM:Methanol:

    
     (90:9:1).[1] The ammonia competes for the active sites on the silica, allowing your product to elute cleanly.[1]
    

Q2: After acid-base extraction, my yield is very low (<30%). Where is it? Diagnosis: The product is likely still in the aqueous basic layer.[1] Solution:

  • Check the pH of the aqueous layer.[1] It must be >12 to ensure the amine is fully deprotonated (Free Base).[1]

  • Did you add salt? Saturate the aqueous layer with NaCl.[1][2][3]

  • Switch extraction solvent from DCM to n-Butanol or Chloroform:Isopropanol (3:1) .[1] These are more effective for polar amines.[1]

Q3: The product solidified into a waxy gum, not a crystal. Diagnosis: Trace solvent or impurities are preventing lattice formation.[1] Solution:

  • Dissolve the gum in a small amount of DCM.[1]

  • Add Hexane dropwise until cloudy.[1]

  • Scratch the side of the flask with a glass rod to induce nucleation.[1]

  • Store in the freezer (-20°C) overnight.

Q4: Can I use Kugelrohr distillation? Answer: Yes, this is excellent for small scales (< 2g).[1] Set the oven temperature to 130-150°C and use full vacuum. The product should distill as a colorless oil.[1]

Physical Data Summary

PropertyValueNotes
Molecular Formula

Molecular Weight 129.20 g/mol
Boiling Point ~230°C (760 mmHg)Predicted.[1][4][5][6][7] Do not distill at atm pressure.
Log P ~0.5Indicates significant water solubility.[1]
pKa (Amine) ~9.5Protonated below pH 9.[1]
pKa (Alcohol) ~15Deprotonates only with strong bases (NaH).[1]

References

  • PubChem. (2025).[1][5][6] 2-Amino-1-cyclopentylethanol Compound Summary. National Library of Medicine.[1][6] Retrieved from [Link]

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[1] Org.[1][6][7][8] Synth. 2010, 87, 161.[1] Retrieved from [Link]

Sources

Troubleshooting

preventing N-O acyl migration in amino alcohol derivatives

Topic: Stability & Synthesis of Amino Alcohol Derivatives (Ser/Thr Peptides, Sphingolipids, Drug Conjugates) Introduction: The "Silent Yield Killer" Welcome. If you are here, you are likely observing inexplicable peak sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Synthesis of Amino Alcohol Derivatives (Ser/Thr Peptides, Sphingolipids, Drug Conjugates)

Introduction: The "Silent Yield Killer"

Welcome. If you are here, you are likely observing inexplicable peak splitting in your HPLC, loss of biological potency, or a "purity" drop during storage. You are dealing with N-O acyl migration —a thermodynamic equilibration between an amide (


-acyl) and an ester (

-acyl) via a 5-membered oxazolidine intermediate.

This phenomenon is pervasive in molecules containing a 1,2-amino alcohol motif (e.g., Serine, Threonine, Ephedrine, Sphingosine). While often reversible, it complicates purification, quantification, and shelf-life. This guide provides the mechanistic understanding and protocols to control it.

Module 1: Diagnostic Hub (FAQ)

Q: My LC-MS shows two peaks with the exact same mass. Is this acyl migration? A: Highly likely. If your molecule contains a Ser/Thr residue or a


-amino alcohol, these are likely structural isomers (amide vs. ester).
  • Test: Re-inject the sample after incubating at pH 8.0 for 30 minutes. If the peak ratio shifts significantly toward one species (usually the amide), it is acyl migration.

Q: I synthesized a peptide, but the N-terminal Serine is acetylated on the Oxygen, not the Nitrogen. Why? A: This is the classic Acid-Catalyzed


 Shift . During TFA deprotection (especially if prolonged >2 hours), the acyl group migrates from the nitrogen to the oxygen.
  • Fix: Keep TFA exposure under 90 minutes or use "Pseudoproline" protection (see Module 4).

Q: My prodrug (an ester) is hydrolyzing too fast in plasma. Is it enzymatic? A: Not necessarily. At physiological pH (7.4), Base-Catalyzed


 Shift  is rapid. The ester spontaneously rearranges to the thermodynamically more stable amide. This is a chemical, not enzymatic, instability.

Module 2: Mechanistic Deep Dive

To control the reaction, you must control the protonation state of the intermediate.

  • Acidic Conditions (pH < 4): Protonation of the amide carbonyl makes it electrophilic, inviting attack by the adjacent hydroxyl group. Result: Shift toward Ester (

    
    ).
    
  • Basic Conditions (pH > 7): Deprotonation of the ammonium group (in the ester form) allows the free amine to attack the ester carbonyl. Result: Shift toward Amide (

    
    ).
    
Visualization: The Migration Equilibrium

AcylMigration Amide N-Acyl (Amide) Thermodynamically Stable (Neutral/Basic pH) Intermediate 5-Membered Tetrahedral Intermediate (Oxazolidine-like) Amide->Intermediate + H+ (Acid Catalysis) Intermediate->Amide Fast at pH > 7 Ester O-Acyl (Ester) Kinetically Trapped (Acidic pH) Intermediate->Ester Loss of NH3+ Ester->Intermediate Nucleophilic Attack by NH2

Figure 1: The N-O Acyl Migration Equilibrium. Note that acid promotes the formation of the ester (red), while neutral/basic conditions drive the reaction back to the amide (blue).

Module 3: Troubleshooting Protocols

Protocol A: Quenching Acidic Reactions (Preventing )

Use this when cleaving peptides or deprotecting amino alcohols with TFA.

The Risk: Standard ether precipitation often traps acid within the solid pellet, promoting migration even in the freezer.

  • Cool Down: Chill the cleavage cocktail to 0°C before precipitation.

  • Rapid Dilution: Pour the reaction mixture into a large excess (10x volume) of cold ether.

  • The "Buffer Wash" (Critical Step):

    • After centrifuging, do NOT just dry the pellet.

    • Resuspend the pellet in 0.1% Aqueous TFA / Acetonitrile (1:1) .

    • Immediately lyophilize. Subliming the acid is safer than evaporating it.

  • Neutralization: If the product is stable to base, dissolve the crude solid in 100 mM Ammonium Bicarbonate (pH 8) and let stand for 30 mins. This reverses any

    
     shift that occurred during cleavage.
    
Protocol B: HPLC Method Development

How to analyze these compounds without causing on-column migration.

ParameterRecommendationRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0 - 6.0)Avoids extreme acid (TFA pH 2) or base (pH 8+). pH 6 is the "Kinetic Sweet Spot" where migration is slowest.
Column Temp < 25°C (Cooler is better)Migration is endothermic; heat accelerates the shift.
Sample Diluent 50% MeCN / 50% Water (No Acid)Dissolving in 0.1% TFA induces migration in the autosampler vial.
Gradient Steep gradientsMinimize residence time on the column.

Module 4: Prevention Strategies (Synthetic Design)

If you are designing a synthesis, you can block the migration pathway entirely.

Strategy 1: Pseudoproline Protection

For Serine/Threonine containing peptides, replace the standard amino acid with a Pseudoproline (ΨPro) dipeptide.

  • Mechanism: This locks the side-chain oxygen into an oxazolidine ring with the backbone nitrogen. The 5-membered ring is chemically "clamped" and cannot migrate.

  • Reagents: Commercially available as Fmoc-Ser(tBu)-Ser(ΨMe,Mepro)-OH.

  • Benefit: Also disrupts aggregation (bonus solubility).

Strategy 2: The "Isoacyl" Switch (Intentional Migration)

Sometimes, the best defense is offense. Synthesize the


-acyl ester  intentionally (which is more soluble and easier to purify) and convert it to the amide at the very end.

Workflow:

  • Synthesize the peptide/drug with the acyl group on the Oxygen (Ester form).

  • Purify at pH 2-3 (The ester is stable here).

  • The Switch: Dissolve pure fraction in Phosphate Buffer (pH 7.4).

  • Result: Spontaneous, quantitative rearrangement to the

    
    -acyl Amide .
    
Decision Tree: Is Your Compound at Risk?

RiskAssessment Start Start: Structure Check Check1 Does it have a 1,2- or 1,3- Amino Alcohol motif? Start->Check1 RiskLow Low Risk Standard Protocols Check1->RiskLow No Check2 Is the Nitrogen Secondary (Amide)? Check1->Check2 Yes Check3 Will it be exposed to Strong Acid (TFA/HCl)? Check2->Check3 Yes (N-Acyl) Action2 HIGH RISK: O->N Shift Store at pH < 5 Lyophilize immediately Check2->Action2 No (O-Acyl Ester) Check3->RiskLow No (Neutral pH) Action1 HIGH RISK: N->O Shift Use Protocol A (Quench) Consider Pseudoprolines Check3->Action1 Yes

Figure 2: Risk Assessment Logic. Use this flow to determine if specific preventative measures are required for your synthesis.

References

  • Dramatically enhanced N→O acyl migration during trifluoroacetic acid-based deprotection. Source: ResearchGate / Vertex Search 1.1

  • Kinetics of the O-to-N acyl migration reaction. Source: ResearchGate / Vertex Search 1.8

  • O-N intramolecular acyl migration reaction in the development of prodrugs. Source: PubMed / Vertex Search 1.5

  • Protein chemical synthesis by serine and threonine ligation (Pseudoproline logic). Source: PMC - NIH / Vertex Search 1.7

Optimization

overcoming solubility issues with 2-Amino-1-cyclopentylethanol

Technical Support Center: 2-Amino-1-cyclopentylethanol Solubility Guide Ticket ID: #SOL-ACE-001 Subject: Optimization of Solubility and Formulation for 2-Amino-1-cyclopentylethanol Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-cyclopentylethanol Solubility Guide

Ticket ID: #SOL-ACE-001 Subject: Optimization of Solubility and Formulation for 2-Amino-1-cyclopentylethanol Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

2-Amino-1-cyclopentylethanol (CAS: 72799-58-7 / 13444-63-8) presents a classic "amphiphilic conflict" in formulation.[1][2] The molecule consists of a lipophilic cyclopentyl ring (LogP contribution ~2.[1]5) attached to a hydrophilic amino-ethanol tail.[1][2]

While the amino group (


) allows for high solubility in acidic environments, the molecule frequently precipitates in neutral biological buffers (pH 7.[1]4) or crystallizes poorly from organic synthesis, often remaining as a viscous oil.[1] This guide addresses these thermodynamic hurdles through pH manipulation, cosolvent selection, and salt formation.[1]

Module 1: Aqueous Solubility & pH Management

User Issue: "My compound dissolves in water but precipitates immediately when added to PBS (pH 7.4)."

Technical Diagnosis: This is a pKa-driven precipitation . 2-Amino-1-cyclopentylethanol acts as a weak base.[1][2]

  • pH < 8.0: The amine is protonated (

    
    ), creating a cationic species with high aqueous solubility.[1]
    
  • pH > 8.5: The equilibrium shifts toward the uncharged free base (

    
    ).[1] The lipophilic cyclopentyl ring dominates the physicochemical properties, causing the molecule to aggregate and precipitate out of aqueous solution.[1]
    

Troubleshooting Protocol:

  • Buffer Selection: Avoid phosphate buffers if possible, as phosphate counter-ions can occasionally reduce solubility of cationic amines.[1] Prefer HEPES or MES buffers for pH 6.0–7.5.[1]

  • The "Acid-Drop" Method:

    • Dissolve the free base in a minimal volume of 0.1 M HCl or acetic acid first.[1]

    • Slowly dilute into the final buffer.[1]

    • Why? This ensures the starting species is the soluble cation.[1]

  • Maximum Solubility Thresholds (Estimated):

Solvent / ConditionSolubility EstimateLimiting Factor
Water (pH 4.0) > 50 mg/mLHigh (Cationic repulsion prevents aggregation)
PBS (pH 7.4) < 1 mg/mLLow (Lipophilic cyclopentyl ring dominates)
DMSO > 100 mg/mLHigh (Aprotic solvation)
Ethanol > 50 mg/mLHigh (Matches amphiphilic nature)

Module 2: Stock Solution & Storage

User Issue: "I stored my stock solution in DMSO at -20°C, and now it looks cloudy or has separated."

Technical Diagnosis: While DMSO is an excellent solvent, 2-Amino-1-cyclopentylethanol is hygroscopic.[1][2]

  • Water Absorption: DMSO absorbs atmospheric water.[1] At -20°C, absorbed water can freeze or cause "oiling out" of the lipophilic free base if the water content rises above 10%.[1]

  • Freezing Point Depression: Pure DMSO freezes at 19°C. If your stock is liquid at 4°C, it has absorbed significant water.[1]

Recommended Workflow:

  • Primary Solvent: Use Anhydrous Ethanol for stock solutions if the assay tolerates it.[1] Ethanol is easier to evaporate and less prone to freezing artifacts than DMSO.[1]

  • DMSO Handling:

    • Use single-use aliquots to prevent repeated freeze-thaw cycles.[1][2]

    • Store under nitrogen or argon atmosphere to prevent oxidation of the amino group.[1]

Module 3: Solid State & Salt Formation

User Issue: "I synthesized the molecule, but it remains a sticky yellow oil that is impossible to weigh accurately."

Technical Diagnosis: Beta-amino alcohols often resist crystallization because of their flexibility and ability to form intramolecular hydrogen bonds.[1][2] The "oil" is likely the free base.[1] To obtain a handleable solid, you must disrupt these internal bonds using a counter-ion (Salt Formation).[1]

Salt Screening Protocol: To convert the oil into a crystalline solid, follow this Salt Selection Decision Tree :

SaltSelection Start Starting Material: Viscous Oil (Free Base) Solvent Dissolve in Et2O or EtOAc (Non-polar aprotic) Start->Solvent AcidSelect Select Counter-Acid Solvent->AcidSelect HCl HCl (Gas or in Dioxane) Result: Hygroscopic Solid AcidSelect->HCl Standard Oxalic Oxalic Acid Result: Stable Crystalline Solid AcidSelect->Oxalic For Purification Tartaric L-Tartaric Acid Result: Diastereomeric Salt (Good for chiral resolution) AcidSelect->Tartaric For Chiral Purity Precipitation Induce Precipitation: Cool to 0°C or add Hexane HCl->Precipitation Oxalic->Precipitation Tartaric->Precipitation Filter Filtration & Drying (Vacuum Desiccator) Precipitation->Filter

Figure 1: Workflow for converting oily amino-alcohol free bases into stable crystalline salts.[1][2]

Key Insight: If the HCl salt is too hygroscopic (turns to goo in air), switch to Oxalate or Fumarate salts.[1] These dicarboxylic acids often form robust crystal lattices with amino alcohols by bridging two molecules together.[1]

Module 4: Biological Assay Formulation

User Issue: "I need to dose this at 10 mg/kg in mice, but it clogs the syringe."

Technical Diagnosis: Simple saline is insufficient for this lipophilicity.[1] You must use a vehicle that stabilizes the hydrophobic cyclopentyl ring while maintaining physiological pH.[1]

Formulation "Gold Standard" (IV/IP Injection): Do not use simple DMSO/Water mixtures, as they cause precipitation upon contact with blood.

Recommended Vehicle:

  • 10% Solutol HS 15 (or Tween 80)

  • 5% Ethanol (Co-solvent)[1]

  • 85% Saline (0.9% NaCl)[1]

Preparation Steps:

  • Dissolve compound in Ethanol (5% of total volume).[1]

  • Add Solutol/Tween (10% of total volume) and vortex until clear.

  • Slowly add Saline (85% of total volume) while vortexing.

    • Note: If the solution turns milky, the concentration is above the thermodynamic solubility limit.[1] Reduce concentration or increase surfactant.[1]

Module 5: Cyclodextrin Complexation (Advanced)

If surfactants are toxic to your specific cell line, use HP-β-Cyclodextrin (HPβCD) .[1][2] The cyclopentyl ring fits perfectly into the hydrophobic cavity of β-cyclodextrin, shielding it from water while the hydrophilic amine remains exposed.[1]

Protocol:

  • Prepare a 20% (w/v) HPβCD solution in water.[1]

  • Add excess 2-Amino-1-cyclopentylethanol.

  • Stir for 24 hours at room temperature.

  • Filter through a 0.22 µm filter to remove undissolved excess.[1]

  • Lyophilize the filtrate to obtain a water-soluble powder complex.[1]

References

  • PubChem. (n.d.).[1][3] 2-Amino-1-cyclopentylethanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Avdeef, A. (2007).[1][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (General reference for pKa-dependent solubility profiling).

  • Serajuddin, A. T. (2007).[1][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Retrieved from [Link]

Sources

Troubleshooting

removing impurities from alpha-(Aminomethyl)cyclopentanemethanol

Technical Support Center: Purification of -(Aminomethyl)cyclopentanemethanol[1] Subject: Troubleshooting & Purification Guide for (1-Aminomethyl)cyclopentanemethanol (CAS: 10316-79-7) To: Research Scientists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of -(Aminomethyl)cyclopentanemethanol[1]

Subject: Troubleshooting & Purification Guide for (1-Aminomethyl)cyclopentanemethanol (CAS: 10316-79-7) To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Separation Sciences Division[1]

Introduction: The "Geminal" Challenge

You are likely working with 1-(aminomethyl)cyclopentanemethanol , a critical gem-disubstituted building block often used in the synthesis of spiro-cyclic ligands and gabapentinoid analogs.[1]

Unlike simple linear amino alcohols, the geminal substitution on the cyclopentane ring introduces unique steric constraints and lipophilicity profiles. This molecule is notorious for three specific purification hurdles:

  • Aluminum Emulsions: If synthesized via Lithium Aluminum Hydride (LAH) reduction of the nitrile or amide.[1]

  • Dimerization: Secondary amine formation during catalytic hydrogenation.[1]

  • Hydrophilicity: The free base is highly water-soluble, leading to massive yield loss during standard aqueous workups.[1]

This guide abandons generic advice. Below are the field-proven protocols to isolate high-purity material.

Module 1: The "Gray Sludge" (Inorganic Impurities)

Symptom: “I reduced the 1-cyanocyclopentanecarboxylate precursor with LAH, but my workup has turned into a gelatinous gray solid that clogs my filter. Yield is near zero.”

Diagnosis: You are trapped in an Aluminum Hydroxide Emulsion .[1] The standard "add water and pray" method fails here because the amino alcohol acts as a chelating ligand, stabilizing the aluminum network.

The Protocol: Rochelle’s Salt Chelation

Do not use the standard Fieser (n:n:3n) workup for this specific substrate; the amino group interferes with the precipitation of granular aluminates. Use Potassium Sodium Tartrate (Rochelle's Salt).[1][2][3]

Step-by-Step Fix:

  • Quench: Dilute your reaction mixture (in THF or Et2O) with an equal volume of diethyl ether. Cool to 0°C.[1][2][3][4]

  • Titrate: Slowly add water dropwise until hydrogen evolution ceases.

  • Displace: Add saturated aqueous Rochelle’s Salt solution (100 mL per 10g of LAH used).

  • The Wait (Critical): Vigorously stir the biphasic mixture at room temperature.

    • Time: 1–3 hours.[1]

    • Visual Cue: You must wait until two distinct, clear layers form. The "gray sludge" will dissolve into the aqueous layer as the tartrate displaces the amino alcohol from the aluminum.

  • Extract: Separate the organic layer.[1] The aqueous layer will still contain product due to water solubility. Perform 3x extractions with Isopropanol/DCM (1:3 ratio) to recover the polar amine.

Technical Insight: The tartrate dianion binds


 with higher affinity than your amino alcohol, breaking the emulsion and releasing your product into the organic phase [1, 2].

Module 2: The "Ghost" Impurity (Secondary Amines)

Symptom: “My LC-MS shows a peak at [2M-NH3]+ or similar. NMR shows broad peaks in the alkyl region. I used catalytic hydrogenation.”

Diagnosis: You have a Secondary Amine Dimer .[1][5] During the hydrogenation of the nitrile, the newly formed primary amine reacted with the intermediate imine species. This is chemically very similar to your product and difficult to separate via flash chromatography.

The Protocol: Chemoselective Salt Crystallization

Chromatography on silica is inefficient here because both the product and impurity streak. The most robust separation method is fractional crystallization of the Oxalate or HCl salt .

Workflow:

  • Dissolution: Dissolve crude free base in minimal warm Methanol (MeOH).

  • Acidification:

    • Option A (Oxalate): Add 1.05 eq of Oxalic acid dihydrate dissolved in warm MeOH.

    • Option B (HCl): Add 1.1 eq of 4M HCl in Dioxane.[1]

  • Precipitation: Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) until turbidity persists.[1]

  • Cooling: Allow to stand at 4°C overnight. The primary amine salt typically crystallizes preferentially, while the bulky secondary amine remains in the mother liquor.

Salt FormSolvent SystemProsCons
Oxalate MeOH / EtOAcHighly crystalline; sharp melting points.[1]Oxalic acid is toxic; requires base release.[1]
Hydrochloride iPrOH / Et2OBiologically compatible counter-ion.[1]Can be hygroscopic; "oiling out" risk.[1]
Tartrate EtOH / AcetoneGood for resolving enantiomers (if chiral).[1]More expensive; slower crystallization.[1]

Module 3: Visualizing the Purification Logic

Use the following decision tree to determine your workflow based on the crude state of your reaction.

PurificationLogic Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod LAH LAH Reduction CheckMethod->LAH H2 Catalytic Hydrogenation CheckMethod->H2 Issue1 Issue: Aluminum Emulsion LAH->Issue1 Issue2 Issue: Secondary Amine Dimer H2->Issue2 Action1 Rochelle's Salt Workup (Break Al-Amine Complex) Issue1->Action1 Required Action2 Salt Crystallization (Oxalate or HCl) Issue2->Action2 Best Practice Extraction Continuous Extraction (DCM/IPA) Action1->Extraction Final Pure alpha-(Aminomethyl) cyclopentanemethanol Action2->Final Extraction->Action2 If purity < 95%

Figure 1: Purification Decision Tree. Selects the optimal workflow based on synthesis origin and impurity profile.

Frequently Asked Questions (FAQs)

Q: My product is an oil and refuses to solidify. How do I handle it? A: The free base of


-(Aminomethyl)cyclopentanemethanol is a low-melting solid or viscous oil that is highly hygroscopic.[1] It absorbs atmospheric water rapidly, which lowers its melting point further.
  • Fix: Store it as the Hydrochloride salt . Dissolve the oil in dry diethyl ether and bubble anhydrous HCl gas (or add HCl/Ether). The white solid that precipitates is non-hygroscopic and stable for years [4].

Q: Can I use silica gel chromatography? A: Only if modified. Primary amines interact strongly with the acidic silanols on silica, leading to severe streaking and yield loss.

  • Fix: Pre-treat your silica slurry with 2% Triethylamine (TEA) or 1% Ammonium Hydroxide in your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1). This "caps" the active sites on the silica [3].

Q: I need to remove the "dimer" but I can't crystallize. Is there a chemical scavenger? A: Yes. If you cannot crystallize, you can use Salicylaldehyde .

  • Protocol: Stir the crude mixture (containing primary product and secondary impurity) with 0.9 equivalents of salicylaldehyde (relative to the primary amine) in THF. The primary amine forms a Schiff base (imine), while the secondary amine cannot. The secondary amine can then be washed away or removed via chromatography. The product is recovered by hydrolyzing the imine with aqueous HCl. Note: This is a high-effort method; try crystallization first.

References

  • Rochelle's Salt Workup Mechanism

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595.
    • Context: Describes the chelation of aluminum salts by tartrates to break emulsions in amino alcohol reductions.
    • Verification:

  • Amino Alcohol Synthesis & Impurities

    • Source:Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
    • Context: Discusses the "Inverse Addition" technique and salt formation to prevent polymerization and dimeriz
    • Verification:

  • Chromatography of Amines

    • Source: Master Organic Chemistry.[1] Workup and Purification of Amines.

    • Context: Techniques for basifying silica to prevent amine streaking.[1]

    • Verification:[1]

  • Salt Formation for Purification

    • Source: ResearchGate Technical Discussions.[1] Purification of organic hydrochloride salts.

    • Context: Solvent systems (IPA/Et2O) for crystallizing HCl salts of hydrophilic amines.[1]

    • Verification:

Sources

Optimization

optimizing enantioselective reduction for chiral amino alcohols

Topic: Optimizing Enantioselective Reduction for Chiral Amino Alcohols Ticket ID: #AA-OPT-2024 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enantioselective Reduction for Chiral Amino Alcohols Ticket ID: #AA-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Hub. You are likely here because the reduction of your


- or 

-amino ketone is yielding suboptimal enantiomeric excess (ee), low conversion, or you are battling the inherent instability of your substrate.

Chiral amino alcohols are privileged motifs in adrenergic blockers (e.g., propranolol) and antidepressants (e.g., fluoxetine). However, the presence of the nitrogen atom introduces unique challenges: catalyst poisoning (chemocatalysis) or inhibition (biocatalysis). This guide moves beyond basic textbook protocols to address the causality of failure and provides self-validating workflows to fix it.

Part 1: The Diagnostic Workflow

Before altering reaction parameters, identify the failure mode. Use this decision matrix to route your troubleshooting efforts.

DiagnosticWorkflow Start START: Define Failure Mode CheckPurity Is Starting Material Pure/Stable? Start->CheckPurity Instability Substrate Decomposition (Dimerization/Polymerization) CheckPurity->Instability No MethodSelect Select Method CheckPurity->MethodSelect Yes Protect Action: Isolate as HCl salt or N-Protect (Boc/Cbz) Instability->Protect Bio Biocatalysis (KRED) MethodSelect->Bio Chemo Chemocatalysis (Ru/Rh/Ir) MethodSelect->Chemo BioIssue Issue: Low Conversion Bio->BioIssue ChemoIssue Issue: Low ee / No Rxn Chemo->ChemoIssue Cofactor Check Cofactor Recycle (GDH/Glucose) BioIssue->Cofactor Poisoning Catalyst Poisoning? (Free amine binds metal) ChemoIssue->Poisoning No Rxn DKR_Check Racemization needed? (Dynamic Kinetic Resolution) ChemoIssue->DKR_Check Low ee (50%)

Figure 1: Diagnostic logic tree for identifying the root cause of failure in amino ketone reductions.

Part 2: Biocatalytic Optimization (KREDs)

The "Green" Standard Ketoreductases (KREDs) are increasingly the first-line choice due to their ability to handle unprotected amines and operate in mild aqueous conditions.

FAQ 1: My reaction stalls at 50-60% conversion. Is the enzyme dead?

Diagnosis: Likely not. The issue is usually thermodynamic equilibrium or cofactor depletion , not enzyme deactivation. The Fix:

  • Cofactor Recycling: KREDs require NADPH/NADH.[1] You cannot add this stoichiometrically (too expensive). You must use a coupled system.

    • System A (Glucose Dehydrogenase - GDH): Adds Glucose

      
       Gluconolactone (irreversible). This drives the reduction to completion.
      
    • System B (Isopropanol): Uses IPA

      
       Acetone. This is reversible. If acetone accumulates, the reaction pushes backward. Remove acetone  via nitrogen sweep or mild vacuum to drive conversion.
      
  • pH Drift: The GDH system produces gluconic acid, lowering pH. If pH drops below 6.0, KRED activity plummets. Use a strong buffer (100 mM K-Phosphate, pH 7.0-7.5) or a pH-stat. [2]

FAQ 2: My substrate is an oily residue and won't dissolve in the buffer.

Diagnosis: Mass transfer limitation. The Fix:

  • Co-solvents: KREDs are engineered to tolerate organic solvents. Screen DMSO (5-10%) or IPA (10-20%).

  • Biphasic Systems: Use an overlay of butyl acetate or MTBE. The substrate resides in the organic phase and partitions into the aqueous phase as it is consumed.

Protocol: Rapid KRED Screening Plate

Component Volume/Conc. Function
Buffer 900 µL (100mM KPi, pH 7.0) Maintains pH stability
Cofactor 1.0 mM NADP+ Hydride source
Recycle Mix 10 U GDH + 20 mM Glucose Regenerates NADPH
Substrate 10-50 mM (in DMSO) Target molecule
Enzyme 1-5 mg lyophilized powder Catalyst

| Analysis | HPLC @ 4h and 24h | Check conv. & ee |

Part 3: Chemocatalytic Optimization (Transfer Hydrogenation)

The "Versatile" Standard When enzymes fail or IP restrictions apply, Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru/Rh catalysts is the gold standard.

FAQ 3: I get 0% conversion with the standard Noyori catalyst.

Diagnosis: Catalyst Poisoning. The Mechanism: The free amine moiety of your substrate is a better ligand than the substrate's ketone oxygen. It binds irreversibly to the Ruthenium center, shutting down the catalytic cycle. The Fix:

  • Protonation: Run the reaction on the HCl salt of the amino ketone. The ammonium cation cannot coordinate to the metal.

  • Protection: Use an N-Boc or N-Cbz protecting group.

  • Catalyst Switch: Switch to a Rhodium-Cp* (pentamethylcyclopentadienyl) catalyst, which is often more robust against amine poisoning than Ru-arene complexes.

FAQ 4: I am reducing an

-amino ketone and the ee is stuck at 50% (or low).

Diagnosis: You are performing a Kinetic Resolution (KR) instead of a Dynamic Kinetic Resolution (DKR). The Mechanism: If your


-center is chiral (e.g., 2-aminopropiophenone), you have two enantiomers. The catalyst reduces one fast (matched) and the other slow (mismatched).
The Fix (DKR):  You need the starting material enantiomers to racemize faster than the reduction occurs.
  • Add Base: Ensure sufficient base (KOH or t-BuOK) is present to enolize the ketone.

  • Solvent: Switch to dichloromethane (DCM) or ethanol to facilitate racemization.

DKR_Mechanism cluster_racemization Rapid Racemization (Base Catalyzed) cluster_reduction Selective Reduction S_Ketone (S)-Amino Ketone Enol Enol Intermediate S_Ketone->Enol Base (-H+) Product (R,R)-Amino Alcohol (>98% ee, >90% de) S_Ketone->Product SLOW (Mismatched) R_Ketone (R)-Amino Ketone R_Ketone->Enol R_Ketone->Product FAST (Matched) Enol->S_Ketone Enol->R_Ketone +H+ Catalyst Ru-Catalyst (Chiral) Catalyst->R_Ketone

Figure 2: Dynamic Kinetic Resolution (DKR).[3] For high yield and ee, the racemization (left loop) must be faster than the reduction (right arrow).

Part 4: The "Classic" Route (CBS Reduction)

Use Case: When biocatalysis and transition metals fail. Critical Warning: CBS (Corey-Bakshi-Shibata) reduction is extremely sensitive to moisture.

FAQ 5: My ee fluctuates wildly between batches (85% one day, 40% the next).

Diagnosis: Trace moisture or improper temperature control. The Fix:

  • Water Scavenging: Water reacts with the oxazaborolidine catalyst to form inactive species. Ensure THF is distilled or from a fresh SPS (Solvent Purification System).

  • Slow Addition: Do not dump the ketone into the borane. Add the ketone slowly (over 1-2 hours) to the catalyst/borane mixture. This ensures the catalyzed pathway (enantioselective) outcompetes the background uncatalyzed reduction (racemic).

  • Temperature: Lower is generally better (-20°C to -78°C), but ensure the borane source is active at that temperature.

Part 5: Analytical Troubleshooting
IssueProbable CauseSolution
Broad/Tailing Peaks (HPLC) Free amine interacting with silanols on column.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.
Poor Separation of Enantiomers Derivatization required.Derivatize with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to form diastereomers, then separate on achiral C18.
Low Mass Balance Product stuck in aqueous phase during workup.Amino alcohols are polar. Saturate aqueous phase with NaCl (salting out) and extract with CHCl3/IPA (3:1).
References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[4] Journal of the American Chemical Society. Link

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry. Link

  • Touge, T., & Nara, H. (2020). Dynamic Kinetic Resolution of α-Amino Ketones via Asymmetric Transfer Hydrogenation. Organic Process Research & Development. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-1-cyclopentylethanol

[1][2][3] Ticket ID: #STAB-72799-58-7 Subject: Storage degradation, yellowing, and weight gain in 2-Amino-1-cyclopentylethanol (Free Base vs. Salt).[1][2][3] Assigned Specialist: Senior Application Scientist, Chemical De...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Ticket ID: #STAB-72799-58-7 Subject: Storage degradation, yellowing, and weight gain in 2-Amino-1-cyclopentylethanol (Free Base vs. Salt).[1][2][3] Assigned Specialist: Senior Application Scientist, Chemical Development Group.

Executive Summary: The Core Conflict

You are likely reading this because your "pure" 2-Amino-1-cyclopentylethanol free base has turned from a clear oil/white solid into a yellow, viscous gum or has gained significant weight during storage.[1][2][3]

This is not necessarily a synthesis failure; it is a thermodynamic inevitability of the free base form.[1]

  • The Free Base is a "chemical sponge."[1][2][3] It possesses a nucleophilic primary amine and a hydroxyl group, making it aggressively hygroscopic and reactive toward atmospheric CO₂.[1][2][3]

  • The Salt (e.g., HCl, Tartrate) is the "armored" form. Protonation locks the lone pair electrons, preventing oxidation and carbamate formation, while the crystal lattice provides a barrier against moisture (depending on the counterion).

Stability Matrix: Free Base vs. Salt[1][2]
FeatureFree Base (2-Amino-1-cyclopentylethanol)Salt Form (e.g., Hydrochloride)
Physical State Viscous oil or low-melting solidCrystalline solid
Atmospheric Stability Poor. Absorbs CO₂ rapidly to form carbamates.[1][2][3]High. Protonated amine cannot react with CO₂.[1][2][3]
Oxidation Risk Moderate. Amine lone pair is susceptible to N-oxidation (yellowing).[1][2][3]Negligible. Lone pair is sequestered by protonation.[1][2][3]
Hygroscopicity High. Deliquescent; difficult to weigh accurately.[1][2][3]Variable. HCl salts can be hygroscopic; Tartrates often less so.[1][2][3]
Storage Requirement -20°C, under Argon/Nitrogen, desiccated.RT or 4°C, desiccated, sealed container.

Diagnostic & Troubleshooting Guide

Issue 1: "My material turned into a yellow gum."
  • Cause: Oxidative deamination or N-oxide formation.[1][2][3] The amine group, when exposed to air and light, undergoes slow radical oxidation.

  • The Fix: If the degradation is minor (<5%), you can purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum.[1][2] If heavily degraded, convert to the HCl salt and recrystallize (see Protocol A).

Issue 2: "The sample gained 15% mass overnight."
  • Cause: Chemisorption of CO₂.[1][2][3] Beta-amino alcohols are efficient CO₂ scrubbers, forming carbamates (zwitterionic species).[1][2][3] This is often mistaken for simple water absorption.[1][2][3]

  • The Fix: Do not dry in an oven; heat will not remove chemically bound CO₂ easily and may degrade the molecule.[1] You must acidify the sample to decarboxylate it, then isolate the salt.

Issue 3: "The NMR shows extra peaks around 160 ppm (Carbon) or broad signals."
  • Cause: Carbamate formation (

    
    ).[1][2][3] The equilibrium is reversible but favors the carbamate in air.[1]
    
  • The Fix: Repurify immediately. Store strictly under inert gas.

The Chemistry of Instability (Visualization)

The following diagram maps the degradation pathways of the free base compared to the stability mechanism of the salt.

StabilityPathways FreeBase 2-Amino-1-cyclopentylethanol (Free Base) Air Atmospheric Exposure (CO2 + O2 + H2O) FreeBase->Air High Reactivity Acid Acid Treatment (HCl / Tartaric Acid) FreeBase->Acid Stabilization Carbamate Carbamate Formation (Reversible CO2 Adduct) Air->Carbamate Nu- Attack on CO2 Oxidation N-Oxidation / Yellowing (Irreversible) Air->Oxidation Radical Mechanism Salt Salt Form (Protonated Amine) Acid->Salt Protonation Salt->Air Resistant Stability Long-Term Stability (Lattice Energy Protection) Salt->Stability Blocks Lone Pair

Figure 1: The free base is vulnerable to atmospheric attack via its nitrogen lone pair.[1][2][3] Salt formation sequesters this lone pair, blocking both oxidation and carboxylation pathways.

Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt (Stabilization)

Use this protocol to salvage free base material or prepare a stable storage form.

Reagents:

  • 2-Amino-1-cyclopentylethanol (Free Base)[1][2][3]

  • HCl in Dioxane (4M) or Isopropanol (5-6M)[1][2][3]

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (anhydrous)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimum amount of dry Ethanol or Isopropanol (approx. 5-10 volumes).[1][2][3]

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of HCl (in Dioxane or IPA).[1][2][3] Note: Exothermic reaction.[1][2]

  • Precipitation: Stir for 30 minutes. Slowly add anhydrous MTBE (antisolvent) until turbidity persists.[1][2][3]

  • Crystallization: Store at -20°C overnight to induce crystallization.

  • Isolation: Filter the white solid under Nitrogen (to prevent moisture uptake during filtration).[1][2][3] Wash with cold MTBE.[1][2][3]

  • Drying: Dry in a vacuum oven at 40°C for 24 hours. P2O5 can be used as a desiccant in the oven to ensure dryness.[1]

Protocol B: Rapid Purity Check (HPLC)

Use this to distinguish between simple water uptake and chemical degradation.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength required).[1][2][3]

  • Interpretation:

    • Single Peak: Material is pure; weight gain is likely water (hydrate).[1][2][3]

    • Split Peak / Shoulder: Likely carbamate formation (acidic mobile phase usually reverts this, but peak shape distortion occurs).[2][3]

    • Late Eluting Peaks: Oxidation products or dimers.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge? A: Only if tightly sealed under Argon. Standard fridge air is humid and contains CO₂.[1][2][3] Over months, even a sealed screw-cap vial can breathe enough to degrade the surface layer.[1][2] We recommend storing the free base at -20°C in a glovebox-sealed container.

Q: Why did my HCl salt turn into a liquid? A: The HCl salt of this specific amino alcohol can be hygroscopic .[1] If left open, it absorbs atmospheric water to form a concentrated solution (deliquescence).[2][3] If this happens, re-dissolve in ethanol and re-precipitate with ether (Protocol A).[2][3] Consider making the L-Tartrate salt instead, which often has better non-hygroscopic properties for amino alcohols.[1][2][3]

Q: Is the carbamate formation reversible? A: Yes. If you have "carbonated" free base, you don't need to throw it away.[2][3] Dissolving it in acid (like 1M HCl) will decarboxylate it (releasing CO₂ bubbles) and convert it to the pure salt.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (The definitive guide on why protonation stabilizes amines). [2][3]

  • Bastin, R. J., et al. (2000).[2][3] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Methodology for selecting the best counterion). [2][3]

  • Air Products & Chemicals. (2025). Handling and Storage of Amino Alcohols.
  • Reid, R. C., et al. (1987).[2][3] The Properties of Gases and Liquids. McGraw-Hill.[1][2][3] (Thermodynamic basis for CO2 absorption by amines).[1][2][3]

Sources

Optimization

Technical Support Center: Crystallization of 2-Amino-1-cyclopentylethanol HCl

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 2-Amino-1-cyclopentylethanol hydrochloride . This document is structured to address the unique physic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 2-Amino-1-cyclopentylethanol hydrochloride .

This document is structured to address the unique physicochemical challenges of this molecule—specifically its tendency to "oil out" (liquid-liquid phase separation) and its hygroscopic nature due to the aliphatic amine-HCl salt pairing.

Status: Operational Lead Scientist: Senior Application Specialist (Process Chemistry) Topic: Troubleshooting Phase Separation & Polymorphism

Core Troubleshooting: The "Oiling Out" Phenomenon

Issue: Instead of forming white crystals, the solution turns cloudy and deposits a sticky, viscous oil at the bottom of the flask upon cooling or antisolvent addition.

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The metastable zone width (MSZW) for the oil phase is being crossed before the nucleation boundary of the crystal. This is common for 2-amino-1-cyclopentylethanol HCl because the flexible cyclopentyl ring and the polar hydrochloride tail create a "soft" lattice with a low melting point in the presence of solvent.

Protocol A: The "Iso-Reflux" Ripening Method

Use this protocol if your product has already oiled out.

  • Do not isolate the oil. Separation leads to yield loss and amorphous glass formation.

  • Re-dissolution: Reheat the mixture to reflux until the solution becomes homogeneous (clear).

  • Solvent Adjustment: Add a small volume (5-10% of total volume) of the solubilizing solvent (e.g., Ethanol or Isopropanol).

    • Reasoning: This shifts the composition away from the "spinodal decomposition" region where oiling occurs.

  • Seeding (Critical): Cool the solution very slowly to just below the saturation point (approx. 50-60°C). Add seed crystals (0.5 wt%).

    • Note: If you lack seeds, withdraw 1 mL of solution, evaporate it to dryness on a watch glass, scratch it to induce crystallization, and use this powder as seed.

  • Isothermal Aging: Hold the temperature constant at the seeding point for 2-4 hours.

    • Mechanism:[1][2][3] This allows the "oiled" droplets to re-dissolve and deposit onto the crystal seeds via Ostwald ripening.

  • Controlled Cooling: Cool at a rate of 5°C/hour. Fast cooling will trigger oiling again.

Protocol B: The "Reverse Addition" Technique

Use this for initial crystallization to prevent oiling.

StepActionScientific Rationale
1 Dissolve crude salt in minimal warm Methanol (MeOH) or Ethanol (EtOH) .High solubility ensures complete dissolution of the ionic lattice.
2 Filter the warm solution.Removes particulate nucleation sites that trigger uncontrolled precipitation.
3 Place the antisolvent (MTBE or EtOAc) in the receiving vessel and chill to 0°C.Establishes a high-supersaturation environment immediately upon contact.
4 Add the warm product solution dropwise into the cold antisolvent with vigorous stirring."Drowning out" crystallization favors rapid nucleation over the slow aggregation that leads to oiling.

Solvent System Selection Guide

Warning: Avoid ketones (Acetone, MEK) with 2-Amino-1-cyclopentylethanol HCl. Reason: In the presence of acid (HCl) and heat, 1,2-amino alcohols react with ketones to form oxazolidines (cyclic impurities), reducing yield and purity.

Recommended Solvent Systems
System TypeSolvent A (Solvent)Solvent B (Antisolvent)Ratio (v/v)Suitability
Primary Isopropanol (IPA) MTBE 1:3 to 1:5Best Balance. IPA solubilizes the salt moderately; MTBE is a gentle antisolvent that reduces oiling risk.
High Purity Ethanol (Abs) Ethyl Acetate 1:4Purification. Excellent for rejecting non-polar impurities, though yield may be lower.
Aggressive Methanol Acetonitrile (MeCN) 1:10High Yield. MeCN acts as a unique antisolvent for amine salts, often inducing crystalline solids where ethers cause oils.

Impurity Rejection & Hygroscopicity

Issue: The solid is sticky or turns into a gum upon filtration.

Root Cause:

  • Hygroscopicity: The HCl salt is avidly pulling moisture from the air.

  • Residual Solvent: Cyclopentyl derivatives often trap solvent in the lattice (solvates).

The "Dry-Wash" Protocol
  • Filtration: Perform filtration under a blanket of dry Nitrogen or Argon.

  • Wash: Do not wash with the mother liquor. Wash with pure, cold Antisolvent (e.g., anhydrous MTBE).

  • Drying:

    • Dry in a vacuum oven at 40°C.

    • Add a P₂O₅ (Phosphorus Pentoxide) dish inside the oven. This is essential to scavenge moisture that competes with the crystal lattice.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for handling phase separation issues.

CrystallizationLogic Start Crude 2-Amino-1-cyclopentylethanol HCl Solvent Dissolve in warm EtOH or IPA Start->Solvent Check Solution Appearance? Solvent->Check Clear Clear Solution Check->Clear Homogeneous Cloudy Cloudy/Particulates Check->Cloudy Insoluble matter AntiSolv Add Antisolvent (MTBE/EtOAc) Slowly at 50°C Clear->AntiSolv Filter Hot Filtration Cloudy->Filter Filter->Clear PhaseSep Phase Separation? AntiSolv->PhaseSep Crystals White Precipitate PhaseSep->Crystals Success Oil Oiling Out (Liquid Droplets) PhaseSep->Oil Failure Isolate Isolate & Dry w/ P2O5 Crystals->Isolate Remedy Remedy: Reheat to clear. Add 5% more Alcohol. Seed at Cloud Point. Oil->Remedy Remedy->AntiSolv Retry Controlled Cool

Caption: Decision tree for managing phase separation during the crystallization of amine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: My product looks like a gel after filtration. How do I fix this? A: This is likely a "gelatinous solvate." The crystal lattice has trapped solvent molecules.

  • Fix: Slurry the gel in a non-solvating solvent (like Heptane or Dichloromethane ) and stir vigorously for 2-4 hours. This "trituration" breaks the solvate structure, releasing the trapped solvent and hardening the solid into a filterable powder.

Q2: Can I use Acetone to crystallize this? It works for other amines. A: NO. As noted in Section 2, 2-Amino-1-cyclopentylethanol is a 1,2-amino alcohol. In acidic conditions (HCl salt), acetone can react with the amino and hydroxyl groups to form a 2,2-dimethyl-oxazolidine derivative [1]. This consumes your product and introduces a difficult-to-remove impurity.[2]

Q3: The melting point is lower than reported (Literature: ~150-160°C). Is it impure? A: Not necessarily. Amine hydrochlorides are notorious for exhibiting polymorphism and hygroscopicity .

  • Absorbed water can depress the melting point by 10-20°C. Dry the sample aggressively (Vacuum/P₂O₅) and re-test.

  • You may have isolated a metastable polymorph. Recrystallizing from a slower-cooling system (e.g., IPA/Slow Cool) often yields the thermodynamically stable, higher-melting form.

Q4: I see a small impurity at RRT 0.95 in HPLC. What is it? A: If you synthesized this via epoxide opening, this is likely the regioisomer (2-amino-2-cyclopentylethanol).

  • Purification: The regioisomer often has slightly different solubility. Switch to the Ethanol/Ethyl Acetate system (See Section 2). The high solubility of the regioisomer in EtOAc usually keeps it in the mother liquor while the desired linear isomer crystallizes.

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Crystallization Guide.

  • PubChem. (2025).[4] 2-Amino-1-cyclopentylethanol Compound Summary. National Library of Medicine.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Purification).

Sources

Reference Data & Comparative Studies

Validation

2-Amino-1-cyclopentylethanol: High-Resolution NMR Analysis &amp; Comparative Solvent Strategies

Executive Summary This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Amino-1-cyclopentylethanol , a critical -amino alcohol motif often found in ligand synthesis and medicinal chemistry. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-Amino-1-cyclopentylethanol , a critical


-amino alcohol motif often found in ligand synthesis and medicinal chemistry. Unlike standard spectral lists, this guide compares the efficacy of different solvent systems (CDCl

vs. DMSO-

) in resolving the diagnostic ABX spin system and labile proton coupling. It further evaluates methods for determining enantiomeric excess (

), contrasting Chiral Solvating Agents (CSAs) against Mosher's ester derivatization.

Structural Context & Spin System Logic

The molecule 2-Amino-1-cyclopentylethanol presents a unique challenge in NMR analysis due to the interplay between the flexible cyclopentyl ring and the rigidifying hydrogen-bonding capability of the


-amino alcohol tail.
The Spin System

The non-ring portion of the molecule forms an ABX spin system (or more accurately, an ABM system depending on field strength), where:

  • H

    
    /H
    
    
    
    :
    The two protons on the C2 position (
    
    
    ). These are diastereotopic due to the adjacent chiral center at C1. They will not appear as a simple doublet but as distinct multiplets (dd or ddd) with geminal coupling (
    
    
    Hz) and vicinal coupling to H
    
    
    .
  • H

    
    :  The methine proton at C1 (
    
    
    
    ). This proton couples to the ring methine, the two C2 protons, and potentially the hydroxyl proton (solvent dependent).
Structural Diagram

To understand the assignment, we must visualize the connectivity and potential intramolecular hydrogen bonding.

structure_logic Ring Cyclopentyl Ring (Anisotropic Shielding) C1 C1 (Chiral Center) Methine -CH(OH)- Ring->C1 Inductive Effect C2 C2 (Diastereotopic) Methylene -CH2-NH2 C1->C2 Vicinal Coupling (3J) HBond Intramolecular H-Bond (OH···N) C1->HBond Stabilizes Conformation C2->HBond

Figure 1: Structural logic dictating the NMR splitting patterns. The chiral center at C1 induces magnetic non-equivalence in C2 protons.

Comparative Solvent Analysis: The Critical Decision

The choice of solvent is the single most important variable in characterizing this molecule. The performance of CDCl


  is compared against DMSO-

below.
Performance Comparison Table
FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Labile Protons (OH/NH

)
Poor. Often invisible or broad singlets due to rapid exchange.Excellent. OH often appears as a sharp doublet (coupling to CH); NH

distinct.
Use DMSO-

for full structural proof.
Resolution of H

/H

Moderate. Overlap is common; chemical shift dispersion is lower.High. Stronger solvation often separates diastereotopic protons.Use DMSO-

for complex coupling analysis.
Sample Recovery High. Volatile, easy to remove.Low. High boiling point; difficult to remove without lyophilization.Use CDCl

for quick purity checks.
H-Bond Detection No. Intramolecular H-bonds are disrupted or averaged.Yes. Can distinguish inter- vs. intramolecular H-bonding.Use DMSO-

for conformational studies.
Technical Insight: The "OH-Coupling" Phenomenon

In dry DMSO-


 , the exchange rate of the hydroxyl proton is slowed significantly. This allows the observation of vicinal coupling (

) between the OH proton and the C1 methine proton.
  • Observation: The C1 methine signal, which is a dt or ddd in CDCl

    
    , becomes a more complex multiplet in DMSO-
    
    
    
    due to the extra split.
  • Validation: Adding one drop of D

    
    O  to the DMSO sample will collapse this coupling (OH becomes OD), simplifying the C1 multiplet back to its backbone coupling pattern. This is a standard self-validating protocol.
    

Detailed Spectral Assignment (Reference Data)

The following data represents the consensus assignment for 2-Amino-1-cyclopentylethanol in DMSO-


  (400 MHz).
1H NMR Peak Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Constants (

, Hz)
4.65 d (broad)1H-OH

3.35 - 3.42 m1HH1 (-CH -OH)Complex overlap with H

O peak in DMSO
2.68 dd1HH2a (-CH

H

-N)

,

2.45 dd1HH2b (-CH

H

-N)

,

1.85 - 1.95 m1HH_Ring (Methine)Attached to C1
1.40 - 1.75 m6HH_Ring (CH

)
Ring envelope
1.10 - 1.30 m2HH_Ring (CH

)
Distal ring protons
1.3 - 1.8 br s2H-NH

Variable position

Note on Diastereotopicity: The significant difference in chemical shift between H2a and H2b (


 ppm) and their different vicinal coupling constants to H1 confirm the rigidity of the preferred conformer, likely stabilized by an intramolecular NH···O hydrogen bond.[1][2][3]

Stereochemical Purity Determination

For drug development, determining the Enantiomeric Excess (


) of the chiral center (C1) is mandatory. Two primary methods are compared.[4][5][3][6][7][8][9][10][11]
Method A: Chiral Solvating Agents (CSA)[8]
  • Reagent: (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Mandelic Acid.

  • Mechanism: Non-covalent ion-pairing or H-bonding creates transient diastereomeric complexes.

  • Protocol:

    • Dissolve 5 mg analyte in CDCl

      
      .
      
    • Add 2-5 equivalents of CSA.[8][11]

    • Observe splitting of the H1 methine or H2 methylene signals.

  • Pros: Non-destructive, fast.

  • Cons: Small

    
     (separation often <0.05 ppm); requires high field (>500 MHz).
    
Method B: Mosher's Ester Derivatization (Gold Standard)
  • Reagent: (R)- and (S)-MTPA-Cl (

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride).
  • Mechanism: Covalent bond formation creates stable diastereomers.

  • Protocol: React amine/alcohol with MTPA-Cl to form the amide/ester.

  • Pros: Large

    
     (separation >0.1 ppm); validated via 19F NMR.
    
  • Cons: Destructive; requires synthesis step.

Decision Workflow

purity_workflow Start Start: Determine ee% QuickCheck Is sample >10 mg? Start->QuickCheck CSA Method A: CSA (BINOL) (Non-Destructive) QuickCheck->CSA No (Precious Sample) Mosher Method B: Mosher's Ester (Derivatization) QuickCheck->Mosher Yes (Robust Data Needed) Result Analyze Splitting of C1-H or C2-H CSA->Result Mosher->Result

Figure 2: Decision tree for selecting the appropriate stereochemical analysis method.

Experimental Protocols

Protocol 1: High-Resolution 1H NMR in DMSO-

Objective: Full assignment including exchangeable protons.

  • Preparation: Weigh 5-10 mg of 2-Amino-1-cyclopentylethanol into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D). Crucial: Use an ampoule to ensure dryness; water content >0.1% will broaden OH/NH signals.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (essential for accurate integration of OH/NH).

    • Scans: 16-64.[11]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz).

  • Validation: If the OH doublet at ~4.6 ppm is ambiguous, add 10

    
    L of D
    
    
    
    O to the tube, shake, and re-acquire. The disappearance of the doublet confirms the assignment.
Protocol 2: Determination of via Mosher's Method

Objective: Precise quantification of enantiomeric purity.

  • Reaction: In a small vial, mix 5 mg of analyte, 10 mg of (R)-MTPA-Cl, and 20

    
    L of Pyridine-d5 in 0.6 mL CDCl
    
    
    
    .
  • Incubation: Let stand for 10 minutes (reaction is usually rapid for primary amines).

  • Analysis: Acquire 19F NMR (no decoupling).

  • Calculation: Integrate the -CF

    
     peaks. The ratio of the two diastereomeric signals corresponds directly to the enantiomeric ratio (er) of the starting material.
    

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[2]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3] (Standard text for ABX systems and coupling constants).

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link (Authoritative source for Mosher's method).

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[2][3] (Source for CSA methodologies).

Sources

Comparative

Strategic Chiral HPLC Guide: Separation of 2-Amino-1-cyclopentylethanol Enantiomers

Executive Summary The separation of 2-Amino-1-cyclopentylethanol enantiomers presents a specific chromatographic challenge due to the molecule's lack of a strong UV chromophore and the basicity of the primary amine. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-Amino-1-cyclopentylethanol enantiomers presents a specific chromatographic challenge due to the molecule's lack of a strong UV chromophore and the basicity of the primary amine. As a


-amino alcohol with a bulky cyclopentyl group, this molecule serves as a critical chiral intermediate in the synthesis of various kinase inhibitors and GPCR ligands.

This guide outlines two primary, high-probability separation strategies:

  • Direct Normal Phase Separation using Amylose/Cellulose-based CSPs (Best for preparative scale and process monitoring).

  • Reversed-Phase Crown Ether Separation (Best for analytical precision of the underivatized primary amine).

Part 1: Technical Deep Dive & Method Selection
The Analyte: 2-Amino-1-cyclopentylethanol
  • Structure: Cyclopentyl ring attached to a chiral carbon bearing a hydroxyl group, adjacent to a primary amine (

    
    ).
    
  • Key Challenges:

    • Detection: The cyclopentyl ring and aliphatic chain possess negligible UV absorbance above 210 nm.

    • Peak Tailing: The primary amine (

      
      ) interacts strongly with residual silanols on silica-based columns, necessitating mobile phase modifiers.
      
Method A: Polysaccharide-Based Normal Phase (The Industry Standard)

Column Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA). Mechanism: The carbamate linkages in the CSP form hydrogen bonds with the hydroxyl and amine groups of the analyte. The cyclopentyl group fits into the chiral grooves of the amylose helix.

  • Pros: High loading capacity (preparative friendly), robust, widely available.

  • Cons: Requires low-wavelength UV detection (205-210 nm) or refractive index (RI) detection.

Method B: Crown Ether Ligand Exchange (The Specific Solution)

Column Chemistry: Chiral Crown Ether (e.g., Crownpak CR-I(+)). Mechanism: The crown ether forms a host-guest complex specifically with the protonated primary ammonium ion (


). The chiral center's spatial arrangement determines the stability of this complex.
  • Pros: Exceptional selectivity for primary amines; aqueous mobile phase is compatible with MS detection.

  • Cons: Requires highly acidic mobile phase (pH 1-2); incompatible with secondary/tertiary amines.

Part 2: Comparative Analysis & Experimental Data

The following data represents typical performance metrics for


-amino alcohols with cycloalkyl substituents.
FeatureMethod A: Polysaccharide (AD-H) Method B: Crown Ether (CR-I) Method C: Derivatization (GITC)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)

(aq) / MeOH (85:15)
Acetonitrile / Water (Gradient)
Separation Mode Normal PhaseReversed PhaseReversed Phase (C18)
Selectivity (

)
1.2 – 1.5> 1.8> 2.0
Resolution (

)
2.5 – 4.0> 5.0> 10.0
Detection Limit Moderate (Low UV required)High (if MS used)Very High (UV 254 nm)
Run Time 10 – 15 min20 – 30 min15 – 20 min (+ prep time)
Primary Use Process Development / PrepQC / Enantiomeric Excess (ee)Trace Impurity Analysis
Part 3: Detailed Experimental Protocols
Protocol A: Direct Normal Phase Separation (Recommended)
  • Objective: Rapid determination of ee% without sample pretreatment.

  • System: HPLC with UV (Diode Array) or RI detector.

Step-by-Step Workflow:

  • Column Selection: Install a Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Expert Insight: The "IA" (immobilized) version is preferred for robustness, allowing for a wider range of solvents if optimization is needed.

  • Mobile Phase Preparation:

    • Mix n-Hexane and 2-Propanol (IPA) in a 90:10 ratio.

    • Critical Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The basic additive masks silanol sites. Without DEA, the amine peak will tail severely, destroying resolution.

  • Equilibration: Flush column at 1.0 mL/min for 30 minutes. Monitor baseline at 210 nm.

  • Sample Prep: Dissolve 1 mg of 2-Amino-1-cyclopentylethanol in 1 mL of Mobile Phase.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Vol: 5-10 µL

    • Detection: UV 210 nm (Reference 360 nm).

Protocol B: Derivatization for High Sensitivity
  • Objective: Trace analysis (e.g., <0.1% wrong enantiomer) where UV sensitivity of the native molecule is insufficient.

  • Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).

Step-by-Step Workflow:

  • Reaction: Mix 50 µL of sample (1 mg/mL in MeCN) with 50 µL of GITC solution (1 mg/mL in MeCN) and 10 µL of Triethylamine.

  • Incubation: Let stand at room temperature for 15 minutes. The isothiocyanate reacts with the primary amine to form a thiourea derivative.

  • Separation: Inject onto a standard C18 column (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: The resulting diastereomers have strong UV absorbance at 254 nm .

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal method based on laboratory constraints and analytical goals.

MethodSelection Start Start: 2-Amino-1-cyclopentylethanol Enantiomer Separation CheckUV Is UV Sensitivity Critical? (e.g., Trace Impurity <0.05%) Start->CheckUV Deriv Method C: Derivatization (GITC or OPA) CheckUV->Deriv Yes CheckPrep Is this for Prep/Purification? CheckUV->CheckPrep No MethodA Method A: Polysaccharide CSP (Chiralpak AD-H/IA) Normal Phase + DEA CheckPrep->MethodA Yes CheckMS Is MS Detection Available? CheckPrep->CheckMS No AltMethod Alternative: Chiralpak IG/IC (Immobilized Selectors) MethodA->AltMethod If Resolution < 1.5 CheckMS->MethodA No (Standard QC) MethodB Method B: Crown Ether CSP (Crownpak CR-I) Acidic Aqueous Phase CheckMS->MethodB Yes (or if high selectivity needed)

Caption: Decision tree for selecting the optimal chromatographic strategy based on sensitivity needs and available instrumentation.

References
  • Application Guide for Chiral Columns. Daicel Chiral Technologies. Comprehensive guide on polysaccharide CSP selection for amines.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji, 2021. Validates the use of AD/OD columns for beta-amino functional groups.

  • Chiral HPLC Separation of Amino Alcohols. Journal of Chromatography A. Discusses the critical role of basic additives (DEA) in suppressing silanol activity for amino alcohols.

  • Crown Ether Based Chiral Stationary Phases. Shinwa Chemical Industries. Technical documentation on the specificity of Crownpak columns for primary amines.

  • Derivatization of Chiral Amines for HPLC. Sigma-Aldrich Technical Bulletin. Protocols for GITC and NBD-F derivatization to enhance UV/FL detection.

Validation

Comparative Guide: Biological Activity of Phenyl vs. Cyclopentyl Amino Alcohols

Executive Summary: The "Flat vs. Fat" Trade-Off In medicinal chemistry, the substitution of a phenyl ring with a cyclopentyl moiety represents a classic "Escape from Flatland" strategy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flat vs. Fat" Trade-Off

In medicinal chemistry, the substitution of a phenyl ring with a cyclopentyl moiety represents a classic "Escape from Flatland" strategy. While both moieties provide lipophilic bulk, their biological behaviors diverge significantly due to electronic and geometric differences.

This guide objectively compares Phenyl (aromatic, planar) versus Cyclopentyl (aliphatic, puckered) amino alcohols. The transition from phenyl to cyclopentyl is not merely a change in shape; it is a fundamental shift in how the molecule engages with the biological environment—altering solubility, metabolic soft spots, and receptor residence time.

Key Takeaways
  • Binding Affinity: Phenyl rings excel in narrow, aromatic-rich pockets (via

    
    -
    
    
    
    stacking). Cyclopentyl rings are superior in globular hydrophobic pockets where volume filling drives entropy-driven binding.
  • Solubility: Cyclopentyl analogs generally exhibit higher aqueous solubility due to the disruption of planar crystal packing (lower Lattice Energy) and increased fraction of

    
     carbons (
    
    
    
    ).
  • Metabolism: Phenyl rings are prone to oxidation at the para-position (or ortho). Cyclopentyl rings introduce aliphatic oxidation liabilities, typically at the C-3 or C-4 positions, often resulting in complex metabolic mixtures.

Physicochemical & Structural Comparison

The following table summarizes the core differences between the two pharmacophores within an amino alcohol scaffold (e.g., 2-amino-1-phenylethanol vs. 2-amino-1-cyclopentylethanol).

FeaturePhenyl Amino AlcoholCyclopentyl Amino AlcoholImpact on Drug Design
Geometry Planar (2D)Puckered "Envelope" (3D)Cyclopentyl disrupts crystal packing, improving solubility.
Electronic Nature Electron-rich (

-system)
Electron-neutral (Aliphatic)Phenyl allows

-cation/

-

interactions; Cyclopentyl does not.
Lipophilicity (LogP) Moderate (~2.1 for benzene)High (~3.0 for cyclopentane)Cyclopentyl is more lipophilic by fragment, but often leads to better solubility due to MP depression.
Metabolic Liability Aromatic Hydroxylation (CYP450)Aliphatic HydroxylationPhenyl metabolism is predictable; Cyclopentyl can yield multiple hydroxylated isomers.
P-gp Efflux Moderate riskLower riskHigher

is associated with reduced promiscuity and efflux.

Mechanistic Deep Dive

Receptor Binding Dynamics

The choice between phenyl and cyclopentyl is often dictated by the target's binding pocket architecture.

  • The Phenyl Advantage (

    
    -Interactions):  In targets like the 
    
    
    
    -adrenergic receptors, the phenyl ring of the amino alcohol (e.g., Ephedrine, Propranolol) is critical. It engages in T-shaped or parallel-displaced
    
    
    -stacking with residues such as Phenylalanine or Tryptophan. Replacing this with a cyclopentyl group abolishes this interaction, often leading to a 10-100x loss in potency (
    
    
    ).
  • The Cyclopentyl Advantage (Hydrophobic Fill): In targets with large, undefined hydrophobic pockets (e.g., certain viral proteases or chemically diverse GPCRs like NK1), the cyclopentyl group can outperform phenyl. The "puckered" conformation allows for better shape complementarity, displacing "high-energy" water molecules from the pocket—a significant entropic gain.

Metabolic Stability Pathways

Understanding the metabolic fate is crucial for lead optimization.

  • Phenyl Pathway: Primarily metabolized by CYP2D6 or CYP3A4 via arene oxide intermediates, leading to para-hydroxylation. This can be blocked by fluorination.

  • Cyclopentyl Pathway: As evidenced in fentanyl analog studies, cyclopentyl rings undergo extensive oxidation. Unlike the phenyl ring which might remain intact while the side chain is metabolized, the cyclopentyl ring itself becomes a major site of metabolism, forming 3-hydroxy and 4-hydroxy metabolites.

MetabolicPathways Parent_Ph Phenyl Amino Alcohol Met_Ph_Para p-Hydroxy Metabolite (Major) Parent_Ph->Met_Ph_Para CYP450 (Arene Oxide) Met_Ph_Ortho o-Hydroxy Metabolite (Minor) Parent_Ph->Met_Ph_Ortho CYP450 Parent_Cp Cyclopentyl Amino Alcohol Met_Cp_3OH 3-Hydroxy Cyclopentyl (Multiple Stereoisomers) Parent_Cp->Met_Cp_3OH CYP450 (C-H Abstraction) Met_Cp_RingOpen Ring Scission (Rare/Toxic) Parent_Cp->Met_Cp_RingOpen Oxidative Stress

Figure 1: Comparative metabolic fates. Phenyl metabolism is regioselective; Cyclopentyl metabolism is promiscuous.

Experimental Case Studies

Case Study A: The "Fentanyl" Lesson (Metabolic Liability)

In a comparative study of fentanyl analogs, the replacement of the phenyl ring with a cyclopentyl group drastically altered the metabolic profile.

  • Observation: The phenyl analog showed minimal ring oxidation, with metabolism focused on the piperidine ring.

  • Result: The cyclopentyl analog showed 31% of total metabolites were hydroxylated on the cyclopentyl ring itself.

  • Implication: While cyclopentyl may improve solubility, it introduces a new metabolic "soft spot" that requires blocking (e.g., with gem-dimethyl or fluorine) to maintain half-life.

Case Study B: -Blocker Affinity (The -Stack Barrier)

In structure-activity relationship (SAR) studies of


-amino alcohol blockers:
  • Observation: Saturation of the aryl ring (Phenyl

    
     Cyclohexyl/Cyclopentyl) in propranolol analogs.
    
  • Result: A drastic reduction in affinity for

    
     and 
    
    
    
    receptors.
  • Conclusion: The aromatic character is pharmacophoric. Bioisosteric replacement here fails because the receptor demands electronic interaction (

    
    -system), not just steric volume.
    

Experimental Protocols

To validate the choice between phenyl and cyclopentyl in your own scaffold, the following self-validating protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine if the cyclopentyl ring introduces a metabolic liability compared to the phenyl ring.

  • Preparation: Prepare 10 mM stock solutions of Phenyl-Analog and Cyclopentyl-Analog in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent ion.

    • Crucial Step: Perform a "MetID" scan (Neutral Loss or Precursor Ion scan). Look for +16 Da peaks.

    • Validation: If the Cyclopentyl analog shows multiple +16 Da peaks with different retention times, it confirms promiscuous aliphatic hydroxylation.

Protocol 2: Competitive Radioligand Binding Assay

Objective: Quantify the loss/gain of affinity due to


-interaction removal.
  • Membrane Prep: Use CHO cells overexpressing the target receptor (e.g.,

    
    -AR).
    
  • Ligand: Use a tritiated standard (e.g., [3H]-Dihydroalprenolol) at

    
     concentration (~1 nM).
    
  • Competition:

    • Prepare serial dilutions of Phenyl and Cyclopentyl analogs (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + competitor for 90 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A

      
       ratio (Cyclopentyl/Phenyl) > 10 indicates 
      
      
      
      -stacking was essential.

Decision Framework (SAR Logic)

Use this logic flow to decide when to deploy the Cyclopentyl bioisostere.

SAR_Logic Start Start: Phenyl Amino Alcohol Lead Q1 Is Solubility a Limiting Factor? Start->Q1 Q1->Start No (Optimize elsewhere) Q2 Is the Phenyl Ring Essential for Binding (e.g., Pi-Stacking)? Q1->Q2 Yes Action_Keep Keep Phenyl (Optimize substituents) Q2->Action_Keep Yes (e.g., Beta-Blockers) Action_Switch Switch to Cyclopentyl (Escape from Flatland) Q2->Action_Switch No (Hydrophobic Pocket) Action_Bridge Consider Bridged Systems (Bicyclo[1.1.1]pentane) Action_Switch->Action_Bridge If Metabolic Stability Fails

Figure 2: Strategic decision tree for Phenyl-to-Cyclopentyl substitution.

References

  • Watanabe, S., et al. (2017). Metabolic profiling of fentanyl analogs: Correlations between metabolism and structural elements of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl fentanyl. Archives of Toxicology.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1]

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2]

  • Lipinski, C. A. (2016).[3] Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project settings. Advanced Drug Delivery Reviews.

Sources

Comparative

determining enantiomeric excess of alpha-(Aminomethyl)cyclopentanemethanol

Comparative Guide: Enantiomeric Excess Determination of -(Aminomethyl)cyclopentanemethanol Executive Summary: The Analytical Challenge -(Aminomethyl)cyclopentanemethanol is a critical chiral building block, often serving...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Enantiomeric Excess Determination of -(Aminomethyl)cyclopentanemethanol

Executive Summary: The Analytical Challenge


-(Aminomethyl)cyclopentanemethanol is a critical chiral building block, often serving as a precursor for spirocyclic scaffolds in GPCR ligand design. However, its analysis presents a distinct "blind spot" in standard chromatography:
  • Lack of Chromophore: The molecule possesses no aromatic rings or conjugated systems, rendering it invisible to standard UV-Vis detectors (HPLC-UV) without derivatization.

  • High Polarity: The presence of both a primary amine and a hydroxyl group creates significant peak tailing on standard silica-based columns and poor retention on Reverse Phase (RP) columns.

  • Amphoteric Nature: The molecule exists as a zwitterion in neutral pH, complicating direct chiral GC analysis due to low volatility.

This guide objectively compares three validated methodologies to overcome these hurdles. We recommend Method A (Marfey’s Derivatization) as the industry gold standard for its balance of sensitivity, robustness, and cost-efficiency.

Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary approaches for determining the enantiomeric excess (ee) of


-(Aminomethyl)cyclopentanemethanol.
FeatureMethod A: HPLC + Marfey’s Reagent (FDAA) Method B: HPLC + GITC Derivatization Method C: Chiral GC (Acylation)
Primary Principle Diastereomeric Resolution (Achiral Column)Diastereomeric Resolution (Achiral Column)Direct Enantiomeric Separation (Chiral Column)
Detection UV (340 nm) - High SensitivityUV (254 nm) - Good SensitivityFID - Universal but lower specificity
Derivatization Nucleophilic Aromatic SubstitutionIsothiocyanate AdditionAcylation (TFAA/Acetic Anhydride)
Column Type Standard C18 (Low Cost)Standard C18 (Low Cost)Specialized Chiral Cyclodextrin (High Cost)
Reaction Conditions 40–50°C, 1 hourRoom Temp, 10–20 minsRoom Temp or Heated, 30 mins
Stability Derivatives stable >48 hrsDerivatives less stable (hydrolysis risk)Volatile derivatives (must inject immediately)
Recommendation ⭐⭐⭐⭐⭐ (Gold Standard) ⭐⭐⭐⭐ (High Throughput)⭐⭐⭐ (Specific Use Cases)

Detailed Protocol: Method A (Marfey’s Reagent)

Why this is the Gold Standard: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts stoichiometrically with the primary amine of


-(Aminomethyl)cyclopentanemethanol. This introduces a strong UV chromophore (dinitrophenyl group) and converts the enantiomers into diastereomers .
  • Mechanism: The L-FDAA reacts with the (R)-amine and (S)-amine to form (L-R) and (L-S) diastereomers.

  • Result: These diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column, eliminating the need for expensive chiral stationary phases.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate:

    
    -(Aminomethyl)cyclopentanemethanol (approx. 1 mg/mL in water).
    
  • Reagent: FDAA (Marfey’s Reagent), 1% w/v in Acetone.[1]

  • Buffer: 1M Sodium Bicarbonate (

    
    ).
    
  • Quench: 2M Hydrochloric Acid (HCl).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Step-by-Step Workflow
  • Preparation: Place 50 µL of the sample solution (5 µmol) into a 1.5 mL amber vial.

  • Basification: Add 100 µL of 1M

    
     to ensure the amine is deprotonated (nucleophilic).
    
  • Derivatization: Add 200 µL of 1% FDAA solution. Vortex for 15 seconds.

  • Incubation: Heat the vial at 45°C for 60 minutes . ( Critical: This drives the nucleophilic aromatic substitution.)

  • Quenching: Allow to cool, then add 50 µL of 2M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 500 µL of 50% Acetonitrile/Water before injection.

HPLC Conditions
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 40 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV at 340 nm .[1]

Logic & Validation

The elution order is predictable based on hydrophobicity. The D-amino acid derivatives typically elute after L-amino acid derivatives due to intramolecular H-bonding reducing the polarity of the D-isomer adduct.[1] For


-(Aminomethyl)cyclopentanemethanol, the diastereomer with the stronger intramolecular hydrogen bond will retain longer on the C18 column.

Self-Validating Check: Always run a "Blank" (Reagent + Buffer only) to identify the peak of unreacted FDAA, which usually elutes early in the gradient.

Alternative: Method B (GITC Derivatization)

Best for: High-throughput screening where heating (required for Marfey's) is a bottleneck.

Protocol Summary:

  • Dissolve sample in Acetonitrile.

  • Add 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) solution.

  • Add Triethylamine (TEA) as a catalyst.

  • React at Room Temperature for 20 minutes .

  • Inject directly onto C18 HPLC (Detection: 254 nm).

Critique: While faster, GITC derivatives are thioureas, which are less stable than the amine linkages formed by FDAA. The excess reagent can also interfere with chromatography if not carefully separated.

Visualization of the Analytical Workflow

The following diagram illustrates the decision logic and chemical transformation for the recommended Marfey's method.

G cluster_0 Chemical Transformation Start Sample: alpha-(Aminomethyl)cyclopentanemethanol Check Check Chromophore? Start->Check Deriv Derivatization Step: Add FDAA (Marfey's Reagent) + NaHCO3 (pH 9) Check->Deriv No UV Activity Reaction Reaction: Nucleophilic Aromatic Substitution (45°C, 60 min) Deriv->Reaction Product Form Diastereomers: (L-R) and (L-S) Adducts (UV Active @ 340nm) Reaction->Product HPLC Separation: Reverse Phase C18 Column (Achiral Stationary Phase) Product->HPLC Result Calculate ee: Area(Major) - Area(Minor) / Total Area HPLC->Result

Figure 1: Analytical workflow for converting the non-UV active chiral amino alcohol into separable, UV-active diastereomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Protocol. User Guide.

  • Fujii, K., et al. (1997). Resolution of chiral amino alcohol derivatives by HPLC with GITC. Analytical Chemistry.
  • Sigma-Aldrich. Cyclopentanemethanol Product Data.

Sources

Validation

Technical Guide: Purity Validation of 2-Amino-1-cyclopentylethanol via TLC

Executive Summary 2-Amino-1-cyclopentylethanol (CAS: 766-00-7) presents a distinct analytical challenge in drug development workflows. Unlike aromatic intermediates, its saturated cyclopentyl ring and aliphatic chain lac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-cyclopentylethanol (CAS: 766-00-7) presents a distinct analytical challenge in drug development workflows. Unlike aromatic intermediates, its saturated cyclopentyl ring and aliphatic chain lack a conjugated


-system, rendering the molecule effectively invisible to standard UV detection (254 nm). Consequently, standard HPLC-UV workflows often yield false negatives or require complex derivatization.

This guide details a self-validating Thin Layer Chromatography (TLC) system optimized for this amino alcohol. By leveraging specific mobile phase modifiers to suppress silanol interactions and utilizing oxidative staining for visualization, this protocol offers a rapid, cost-effective alternative to ELSD-HPLC or qNMR for routine purity screening.

Part 1: The Analyte Challenge

To validate purity effectively, one must first understand the physicochemical barriers imposed by the molecule:

  • UV Invisibility: The absence of a chromophore means the compound does not absorb UV light. Relying on UV-active impurities (like starting material ketones) while missing the product spot is a common failure mode.

  • Silanol Tailing: The basic primary amine (

    
    ) interacts strongly with the acidic silanol groups (
    
    
    
    ) on standard silica plates. Without modification, this results in severe streaking (tailing), making
    
    
    calculation and impurity separation impossible.
  • Polarity: The dual presence of a hydroxyl group and an amine group makes the molecule highly polar, requiring a polar mobile phase to migrate it from the baseline.

Part 2: Comparative Methodology

The following table objectively compares optimized TLC against alternative analytical techniques for this specific substrate.

Table 1: Performance Matrix for 2-Amino-1-cyclopentylethanol Analysis

FeatureOptimized TLC (Ninhydrin)HPLC-UV (Standard)HPLC-ELSD/CADqNMR (Proton)
Detection Principle Oxidative Staining (Specific to amines)UV Absorption (210-254 nm)Light Scattering (Universal)Nuclear Spin Resonance
Suitability High (Visualizes product & impurities)Critical Failure (Product is invisible)High (Detects non-chromophores)Gold Standard
Time-to-Result < 15 Minutes30-60 Minutes30-60 Minutes1-2 Hours (Dry/Prep)
Limit of Detection ~0.1 µg (Semi-quantitative)N/A (Poor response)< 10 ng~1 mg
Cost Per Run < $1.00$20 - $50$20 - $50> $100
Primary Utility Reaction monitoring; Quick purity checkNot Recommended Final Purity ReleaseAbsolute Purity/Assay

Key Insight: While HPLC-ELSD is superior for final quantitative release, TLC is the only viable rapid-screening tool. Standard HPLC-UV should be avoided to prevent "blind" analysis.

Part 3: The Self-Validating Protocol

This protocol incorporates a "system suitability" check using the mobile phase modifier to ensure data integrity.

Materials & Preparation
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Reference Standard: Pure 2-Amino-1-cyclopentylethanol (if available) or starting material (e.g., Cyclopentyl methyl ketone) for co-spotting.

  • Visualization Reagent: Ninhydrin Stain (0.3g Ninhydrin + 3mL Acetic Acid + 100mL n-Butanol).

Mobile Phase Optimization (The "Anti-Tailing" System)

Standard DCM/MeOH mixtures will cause the amine to streak. You must use a basic modifier.[1]

  • Base System: Dichloromethane (DCM) : Methanol (MeOH) [9:1 v/v].

  • Modifier: Add 1% Ammonium Hydroxide (

    
    ) or 1% Triethylamine (TEA).
    
    • Mechanism:[1][2] The base competes for the acidic silanol sites on the silica, allowing the amino alcohol to elute as a tight, symmetrical spot.

Recommended Ratio: DCM : MeOH : NH4OH (90 : 10 : 1)

Step-by-Step Workflow
  • Spotting: Dissolve 5mg of sample in 1mL MeOH. Spot 1µL onto the baseline (1cm from bottom).

    • Control: Spot Starting Material (SM) in lane 1, Co-spot (SM + Product) in lane 2, Product in lane 3.

  • Elution: Place in a saturated chamber. Run until solvent front reaches 1cm from top.

  • Drying (Critical): Dry the plate with a heat gun or air stream to remove all traces of ammonia/TEA.

    • Reason: Residual ammonia reacts with Ninhydrin to turn the entire background purple, obscuring the data.

  • Visualization: Dip the plate into the Ninhydrin solution. Blot excess. Heat at 110°C for 1-2 minutes.

Data Interpretation
  • Product (2-Amino-1-cyclopentylethanol): Appears as a distinct Red/Purple spot .

    • Expected

      
      : 0.25 – 0.35 (in 90:10:1 system).
      
  • Impurities:

    • Starting Material (Ketone): Will not stain with Ninhydrin. You must view under UV (if ketone is conjugated) or use a secondary stain like Anisaldehyde or Iodine.

    • Side Products: Secondary amines or non-amine impurities will show different colors or require Iodine visualization.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for validating the reaction endpoint using this specific TLC method.

TLC_Validation_Workflow Start Sample: Crude Reaction Mixture Spotting Spot Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spotting Elution Elute in DCM:MeOH:NH4OH (90:10:1) Spotting->Elution Drying Dry Plate Thoroughly (Remove NH3/TEA) Elution->Drying Crucial Step Stain Dip in Ninhydrin & Heat Drying->Stain Check_Purple Observe Purple Spot (Rxn Lane)? Stain->Check_Purple Check_SM Check SM Lane (UV/Iodine) Check_Purple->Check_SM Yes (Product Visible) Fail_Impurity FAIL: Multiple Purple/Red Spots (Side Products) Check_Purple->Fail_Impurity Multiple Spots Pass PASS: Single Purple Spot No SM detected Check_SM->Pass SM Absent Fail_SM FAIL: SM Present (Incomplete Reaction) Check_SM->Fail_SM SM Present

Figure 1: Decision logic for TLC validation of amino-alcohol purity. Note the critical drying step to prevent background interference.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Visualization and Mobile Phases.[3] Retrieved from [Link][3][4][5][6][7][8]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-1-cyclopentylethanol Compound Summary. Retrieved from [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins.[9][10] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Discussions on Mobile Phase Selection for Amino Alcohols. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-cyclopentylethanol: Proper Disposal Procedures

Executive Summary & Chemical Identity 2-Amino-1-cyclopentylethanol is a bifunctional organic building block containing both a primary amine and a secondary alcohol attached to a cyclopentyl ring.[1][2][3] Unlike simple s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-1-cyclopentylethanol is a bifunctional organic building block containing both a primary amine and a secondary alcohol attached to a cyclopentyl ring.[1][2][3] Unlike simple solvents, its disposal requires specific attention to its basicity and potential chelating properties.[2]

This guide provides a self-validating protocol for the safe disposal of this compound, moving beyond generic "waste drum" advice to ensure compliance with EPA/RCRA standards and GLP (Good Laboratory Practice).

Chemical Profile
PropertyDetail
CAS Number 72799-58-7 (Free base) / 105650-52-4 (HCl salt varies)
Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH)
Acidity/Basicity Basic (pKa of conjugate acid ~9.5–10.[1][2][3][4]5)
Physical State Viscous liquid or low-melting solid (depending on purity)

Hazard Assessment (The "Why")

Expert Insight: Do not treat this merely as "organic waste." The presence of the amine group creates specific incompatibility risks that are often overlooked in high-throughput labs.

  • Exothermic Incompatibility: As an organic base, it will react exothermically with strong acids and acid chlorides. Accidental mixing in a general "organic waste" carboy containing acidic byproducts (e.g., TFA, HCl) can cause rapid pressurization and container rupture.[2]

  • Chelation Potential: Amino alcohols are bidentate ligands.[2] If mixed with heavy metal waste (Cu, Ni, Pd), they can form stable complexes that may interfere with downstream waste precipitation treatments at the disposal facility.[2]

  • Surface Activity: The cyclopentyl group adds lipophilicity, making the compound potentially skin-permeable.[2] Standard nitrile gloves are generally effective, but immediate removal is required upon splash contact.[2]

Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety, follow this Check-Verify-Act protocol before moving the vessel to the waste area.

Step 1: Phase & pH Verification[1][2][3]
  • Action: Dip a pH strip into the waste solution.

  • Validation:

    • pH > 10: Classify as Basic Organic Waste .

    • pH < 7: STOP. You likely have a mixture with an acid. Neutralize slowly with dilute bicarbonate before consolidating to prevent heat generation in the drum.

Step 2: Segregation

Never dispose of 2-Amino-1-cyclopentylethanol in the following streams:

  • Oxidizing Waste: (e.g., Nitric acid, Peroxides).[2] Risk of forming unstable N-oxides or ignition.[1][2][3]

  • Aqueous Acid Waste: Risk of exothermic neutralization.

  • Halogenated Solvents: While chemically compatible, mixing non-halogenated amines with halogenated waste (DCM/Chloroform) significantly increases disposal costs.[2] Keep separate unless already part of the reaction mixture.

Disposal Workflow (Step-by-Step)

The following decision tree illustrates the operational logic for disposing of 2-Amino-1-cyclopentylethanol.

DisposalWorkflow Start Waste Generation: 2-Amino-1-cyclopentylethanol StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid Waste (Spill debris, contaminated PPE) StateCheck->Solid Solid SolventCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->SolventCheck pHCheck Check pH (Must be > 7) SolventCheck->pHCheck No Halo Stream B: Halogenated Organic Waste SolventCheck->Halo Yes NonHalo Stream A: Non-Halogenated Organic Base pHCheck->NonHalo Basic/Neutral Bagging Double Bag (Polyethylene) Solid->Bagging SolidBin Stream C: Solid Hazardous Waste (Incineration) Bagging->SolidBin

Figure 1: Decision matrix for segregating amino-alcohol waste streams to minimize cost and safety risks.

Detailed Procedures
Scenario A: Pure Liquid or Non-Halogenated Solution[1][3]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Labeling: "Hazardous Waste - Organic Alkali."[1][2][3]

    • Constituents: 2-Amino-1-cyclopentylethanol, [Solvent Name].

    • Hazard Checkbox: Irritant, Flammable (if solvent is flammable).[2]

  • Disposal Path: High-temperature incineration (fuel blending).[1][2]

Scenario B: Solid Waste (or Spill Cleanup)
  • Material: Contaminated gloves, paper towels, or solid residue.[2]

  • Protocol:

    • Collect in a clear polyethylene bag (minimum 2 mil thickness).

    • Twist and tape the neck of the bag (gooseneck seal).

    • Place inside the laboratory's solid hazardous waste drum.

    • Do not place in regular trash or biohazard bins.

Emergency Contingencies

Trustworthiness: A protocol is only as good as its failure mode.

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][2][3] The lipophilic cyclopentyl ring aids absorption; do not use solvent (ethanol/acetone) to wash, as this accelerates skin penetration.
Spill (< 100 mL) Absorb with vermiculite or clay-based absorbent.[1][2][3] Do not use paper towels alone (combustible).[2] Scoop into a solid waste container.
Spill (> 1 Liter) Evacuate area. Contact EHS. Use a respirator (organic vapor cartridge) if ventilation is poor.[2]

Regulatory & Compliance Codes

When filling out your waste manifest, use the following guidelines. Note: Always verify with your local EHS officer as state regulations may vary.[1][2]

  • RCRA Classification (USA):

    • If pure: Not a P- or U-listed waste.[1][2][3]

    • If ignitable (Flash point < 60°C due to solvent): D001 .

    • If pH > 12.5 (highly concentrated base): D002 .

  • European Waste Code (EWC):

    • 07 01 04 * (Other organic solvents, washing liquids and mother liquors).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20072198, 2-Amino-1-cyclopentylethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-cyclopentylethanol
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Reactant of Route 2
2-Amino-1-cyclopentylethanol
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